H-GLY-LEU-OME HCL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIUAHNCGNJCML-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure, Synthesis, and Characterization of H-GLY-LEU-OME HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of Glycyl-L-Leucine methyl ester hydrochloride (H-GLY-LEU-OME HCl), a dipeptide derivative of significant interest in biochemical research and as a building block in synthetic peptide chemistry. We will delve into its molecular architecture, outline a robust synthetic pathway with mechanistic insights, and provide a comprehensive guide to its characterization.
Deconstructing the Molecular Architecture of this compound
This compound is a dipeptide methyl ester composed of the amino acids glycine and L-leucine. Its structure is characterized by a peptide bond linking the carboxyl group of glycine to the amino group of L-leucine. The C-terminus of the leucine residue is modified into a methyl ester, and the entire molecule is presented as a hydrochloride salt of the N-terminal amino group of glycine.
-
Glycine (Gly): The simplest amino acid, glycine, provides the N-terminal residue. Its lack of a side chain offers conformational flexibility to the peptide backbone.
-
L-Leucine (Leu): This amino acid contributes a hydrophobic isobutyl side chain, which can influence the molecule's solubility and interactions with nonpolar environments. The "L" designation refers to the stereochemistry at the alpha-carbon, which is the naturally occurring isomer in proteins.
-
Methyl Ester (-OME): The esterification of the C-terminal carboxylic acid with a methyl group serves multiple purposes. In synthetic chemistry, it acts as a protecting group, preventing the carboxyl group from participating in unwanted side reactions during peptide coupling.[1][2] In biological contexts, esterification can increase the lipophilicity of the molecule, potentially aiding in its transport across cell membranes.
-
Hydrochloride (HCl): The hydrochloride salt form enhances the stability and solubility of the compound, particularly in aqueous solutions. The protonated N-terminal amine improves its handling as a solid and facilitates its use in subsequent synthetic steps.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of Glycyl-L-Leucine methyl ester hydrochloride.
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Rationale
The synthesis of this compound is a classic example of dipeptide synthesis, requiring a strategic application of protecting groups to ensure the formation of the correct peptide bond. The overall workflow involves the protection of the N-terminus of glycine and the C-terminus of leucine, followed by a coupling reaction and subsequent deprotection.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Protocol
Materials:
-
Glycine
-
L-Leucine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA) or HCl in dioxane (4M)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step 1a: N-protection of Glycine (Formation of Boc-Gly-OH)
-
Dissolve Glycine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-Gly-OH as a white solid.
Causality: The Boc protecting group is essential to prevent the amino group of glycine from reacting with the activated carboxyl group of another glycine molecule or with itself during the coupling step. The basic conditions facilitate the nucleophilic attack of the amino group on the Boc anhydride.
Step 1b: C-terminal Protection of L-Leucine (Formation of H-Leu-OMe·HCl)
-
Suspend L-Leucine in anhydrous methanol.
-
Cool the suspension to -10 °C and slowly bubble dry hydrogen chloride gas through the mixture with vigorous stirring, or add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain H-Leu-OMe·HCl as a white solid.
Causality: The esterification of the carboxylic acid of leucine prevents it from reacting with the amino group of another leucine molecule. The use of thionyl chloride or HCl in methanol is a standard and efficient method for this transformation. The hydrochloride salt is the stable product under these acidic conditions.
Step 2: Peptide Coupling (Formation of Boc-Gly-Leu-OMe)
-
Dissolve Boc-Gly-OH (1 equivalent), H-Leu-OMe·HCl (1 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and add N,N'-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add DCC or EDC (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) precipitate (if DCC is used).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Boc-Gly-Leu-OMe.
Causality: DCC or EDC are coupling reagents that activate the carboxylic acid of Boc-Gly-OH to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization and improve the efficiency of the coupling reaction by forming an active ester intermediate.
Step 3: N-terminal Deprotection (Formation of this compound)
-
Dissolve the purified Boc-Gly-Leu-OMe in a minimal amount of DCM.
-
Add an excess of 4M HCl in dioxane or a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid under reduced pressure.
-
Triturate the resulting oil or solid with diethyl ether to precipitate the product.
-
Filter and dry the white solid to obtain this compound.
Causality: The Boc group is labile under acidic conditions. TFA or a strong solution of HCl in an organic solvent cleaves the tert-butyl carbamate to release the free amine, which is then protonated by the excess acid to form the stable hydrochloride salt.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₉ClN₂O₃ |
| Molecular Weight | 238.71 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and DMSO. |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted, in D₂O)
-
δ ~0.9 ppm (d, 6H): Two methyl groups of the leucine side chain.
-
δ ~1.5-1.7 ppm (m, 3H): The β and γ protons of the leucine side chain.
-
δ ~3.7 ppm (s, 3H): The methyl ester protons.
-
δ ~3.9 ppm (s, 2H): The α-protons of the glycine residue.
-
δ ~4.3 ppm (t, 1H): The α-proton of the leucine residue.
¹³C NMR Spectroscopy (Predicted, in D₂O)
-
δ ~21-23 ppm: The two methyl carbons of the leucine side chain.
-
δ ~25 ppm: The γ-carbon of the leucine side chain.
-
δ ~40-42 ppm: The β-carbon of the leucine side chain.
-
δ ~43 ppm: The α-carbon of the glycine residue.
-
δ ~52 ppm: The α-carbon of the leucine residue.
-
δ ~53 ppm: The methyl ester carbon.
-
δ ~170-172 ppm: The carbonyl carbon of the glycine residue (peptide bond).
-
δ ~175-177 ppm: The carbonyl carbon of the leucine residue (ester).
Mass Spectrometry (Electrospray Ionization - ESI-MS)
The expected molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the protonated form of the free base (C₉H₁₈N₂O₃).
-
Calculated m/z for [C₉H₁₉N₂O₃]⁺: 203.14
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry would reveal characteristic fragmentation patterns for peptides. Key expected fragments include:
-
b-ions: Formed by cleavage of the peptide bond from the C-terminus. The b₂ ion (Gly-Leu) would be a prominent fragment.
-
y-ions: Formed by cleavage of the peptide bond from the N-terminus with charge retention on the C-terminal fragment. The y₁ ion (Leu-OMe) would be another significant fragment.
-
Loss of the methyl ester group (-OCH₃) and subsequent loss of carbon monoxide (-CO).
Applications in Research and Development
This compound serves as a valuable tool in several areas of scientific research:
-
Peptide Synthesis: It is a fundamental building block for the synthesis of more complex peptides and peptidomimetics. The free N-terminus allows for further elongation of the peptide chain.
-
Enzyme Substrate Studies: Dipeptide esters can be used as substrates to study the activity and specificity of proteases and peptidases.
-
Drug Delivery Research: The ester modification can influence the pharmacokinetic properties of peptide-based drugs, and this molecule can be used in studies aimed at improving drug absorption and stability.
Conclusion
This technical guide has provided a comprehensive overview of the structure, synthesis, and characterization of this compound. By understanding its fundamental properties and the rationale behind its synthesis, researchers can effectively utilize this dipeptide derivative in a wide range of applications, from fundamental biochemical studies to the development of novel therapeutic agents. The protocols and data presented herein serve as a robust foundation for the successful application of this compound in the laboratory.
References
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer-Verlag.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Synthesis of (a) Boc-Leu-Gly-OMe. PrepChem.com. [Link]
- Synthesis of N-benzyloxycarbonyl-L-seryl-L-tyrosylglycyl-L-leucine methyl ester.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. [Link][1]
Sources
Technical Guide: H-Gly-Leu-OMe HCl (Glycyl-L-Leucine Methyl Ester Hydrochloride)
[1]
Executive Summary
H-Gly-Leu-OMe HCl (CAS: 4249-25-6) is a dipeptide methyl ester hydrochloride salt primarily utilized as a synthetic intermediate in peptide chemistry and as a probe for lysosomal cysteine proteases, specifically Cathepsin C (Dipeptidyl Peptidase I) .
While structurally homologous to the potent lysosomotropic agent Leu-Leu-OMe (LLOMe), H-Gly-Leu-OMe exhibits distinct biochemical behavior. Unlike LLOMe, which undergoes rapid Cathepsin C-mediated polymerization to induce lysosomal membrane permeabilization (LMP) and apoptosis in cytotoxic lymphocytes, H-Gly-Leu-OMe serves as a critical specificity control or alternative substrate in enzymatic assays. It is widely used to delineate the substrate specificity of the papain-like cysteine protease family and as a building block in the synthesis of complex bioactive peptides and rotaxanes.
Part 1: Chemical Identity & Physicochemical Properties[2]
Core Identification Data
| Parameter | Technical Specification |
| Chemical Name | Glycyl-L-leucine methyl ester hydrochloride |
| Common Synonyms | H-Gly-Leu-OMe[1][2][3][4][5][6] · HCl; Methyl glycyl-L-leucinate HCl |
| CAS Number | 4249-25-6 |
| Molecular Formula | C |
| Molecular Weight | 238.71 g/mol |
| MDL Number | MFCD00190923 |
| PubChem CID | N/A (Salt form often unindexed; Free base: ~202.25 Da) |
Physicochemical Characteristics
-
Appearance: White to off-white lyophilized powder.
-
Solubility: Highly soluble in Water (>50 mg/mL), Methanol , and DMSO . Sparingly soluble in non-polar organic solvents (Hexane, Et₂O).
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to ambient moisture leads to hydrolysis of the methyl ester, yielding the free acid (H-Gly-Leu-OH), which alters enzymatic kinetics.
-
pKa Values (Predicted):
- -Amine: ~7.8–8.2
-
Ester Hydrolysis Rate: pH > 8.5 accelerates spontaneous hydrolysis.
Part 2: Mechanism of Action & Biological Context
The Cathepsin C "Polymerization Switch"
The scientific significance of H-Gly-Leu-OMe lies in its interaction with Cathepsin C (DPPI) . Cathepsin C functions as a dipeptidyl transferase. It requires a free N-terminal
However, when presented with dipeptide esters at high concentrations, Cathepsin C can catalyze reverse proteolysis (transpeptidation) , polymerizing the esters into insoluble aggregates.
-
Leu-Leu-OMe (The Killer): Rapidly polymerized by Cathepsin C into
. These hydrophobic polymers accumulate in lysosomes, causing membrane rupture (LMP) and cell death. -
Gly-Leu-OMe (The Control): Although a substrate for Cathepsin C, the presence of the Glycine residue alters the hydrophobicity and packing of the resulting product. It typically exhibits significantly reduced or absent polymerization-induced toxicity compared to Leu-Leu-OMe. This makes it an essential tool for verifying that observed cytotoxicity in an experiment is due to polymerization and not just general lysosomotropism (weak base effect).
Pathway Visualization
The following diagram illustrates the divergent fates of dipeptide esters within the lysosome.
Figure 1: Differential processing of H-Gly-Leu-OMe by lysosomal Cathepsin C. Unlike Leu-Leu-OMe, the Gly-Leu variant favors hydrolysis or soluble oligomers, avoiding the massive lysosomal rupture associated with LLOMe toxicity.
Part 3: Experimental Applications & Protocols
Protocol A: Cathepsin C Activity/Specificity Assay
This protocol uses H-Gly-Leu-OMe as a competitive substrate or to study transferase activity.
Reagents:
-
Buffer: 50 mM Sodium Citrate/Phosphate, pH 5.5 (Optimum for Cathepsin C).
-
Activator: 2 mM DTT and 50 mM NaCl (Halide ions are obligate activators of Cathepsin C).
-
Enzyme: Recombinant Human Cathepsin C or Lysosomal lysate.
-
Substrate: this compound (Stock: 100 mM in Water).
Workflow:
-
Pre-incubation: Incubate Enzyme in Buffer + Activator for 5 minutes at 37°C to reduce the active site cysteine.
-
Initiation: Add this compound to a final concentration of 5–20 mM.
-
Reaction: Incubate for 30–60 minutes at 37°C.
-
Analysis (HPLC):
-
Quench reaction with 1% TFA.
-
Inject onto C18 Reverse-Phase column.[8]
-
Gradient: 5% to 60% Acetonitrile in 0.1% TFA.
-
Detection: Absorbance at 214 nm (Peptide bond).
-
Output: Monitor disappearance of the ester peak (RT ~12 min) and appearance of the free acid (Gly-Leu-OH) or potential oligomers ((Gly-Leu)₂).
-
Protocol B: Synthesis of Cyclic Peptides (Building Block)
H-Gly-Leu-OMe is frequently used as the C-terminal component in the synthesis of cyclic peptides (e.g., Segetalin D analogs) due to the steric flexibility of Glycine and the hydrophobicity of Leucine.
Standard Coupling Protocol:
-
Dissolution: Dissolve 1.0 eq of this compound in DMF.
-
Neutralization: Add 1.0 eq of DIPEA (N,N-Diisopropylethylamine) to free the amine. Critical: Do not use excess base for long periods to avoid ester hydrolysis.
-
Activation: Add 1.0 eq of N-protected amino acid (e.g., Boc-Pro-OH) + 1.1 eq HATU.
-
Reaction: Stir at Room Temp for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl, and Brine. Dry over Na₂SO₄.
Part 4: Handling, Stability & Storage
Stability Matrix
| Condition | Stability Status | Recommendation |
| Solid State (Dry) | Stable (>2 years) | Store at -20°C; Desiccate. |
| Aqueous Solution (pH < 7) | Moderate (Days) | Prepare fresh; keep on ice. |
| Aqueous Solution (pH > 8) | Unstable (Hours) | Avoid basic buffers; Ester hydrolyzes rapidly. |
| Cell Culture Media | Low (Hours) | Serum esterases may degrade the compound. |
Handling Precautions
-
Moisture Sensitivity: The HCl salt is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis.
-
Safety: While less toxic than Leu-Leu-OMe, treat as a potential irritant. Wear standard PPE (Gloves, Goggles).
-
Verification: Always verify identity via Mass Spectrometry (ESI-MS) before critical experiments. Expect an [M+H]+ peak at 203.1 Da (Free base mass + H).
References
-
ChemicalBook. (2024). This compound (CAS 4249-25-6) Technical Data. Retrieved from
-
Thiele, D. L., & Lipsky, P. E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester. PNAS, 82(8), 2468–2472. (Establishes the mechanism of dipeptide ester polymerization and the specificity of Leu-Leu-OMe vs. analogs). Retrieved from
-
BLD Pharm. (2024). Product Analysis: this compound. Retrieved from
-
McGuire, M. J., & Thiele, D. L. (1992). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I. Journal of Immunology. (Differentiates substrate specificity for Cathepsin C). Retrieved from
Sources
- 1. This compound | 4249-25-6 [chemicalbook.com]
- 2. 4249-25-6|H-Gly-Leu-OMe.HCl|BLD Pharm [bldpharm.com]
- 3. Gly-Leu-OMe·HCl,二肽和三肽(含环肽)肽库产品-多肽、多肽合成服务,楚肽生物 - 楚肽生物科技 [apeptides.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pnas.org [pnas.org]
- 6. Cathepsin and Thiol Protease Substrates › PeptaNova [peptanova.de]
- 7. biosynth.com [biosynth.com]
- 8. Kinetics and Thermodynamics of Type VIII β-Turn Formation: A CD, NMR, and Microsecond Explicit Molecular Dynamics Study of the GDNP Tetrapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Role of H-GLY-LEU-OME HCl in Peptide Synthesis & Biopolymer Engineering
Executive Summary
H-GLY-LEU-OME HCl (Glycyl-L-Leucine Methyl Ester Hydrochloride) is a specialized dipeptide derivative serving as a critical intermediate in enzymatic peptide synthesis (chemo-enzymatic polymerization) and liquid-phase peptide synthesis (LPPS) . Unlike simple amino acid esters, this dipeptide acts as a specific substrate for Cathepsin C (Dipeptidyl Peptidase I) , enabling the rapid synthesis of periodic polypeptides, specifically Poly(Gly-Leu) . Furthermore, it functions as a stable, C-terminally protected building block for the assembly of elastin-like peptides and supramolecular structures (e.g., peptide rotaxanes).
This guide details the physicochemical properties, enzymatic polymerization mechanisms, and synthetic protocols required to utilize this compound effectively in drug development and biomaterials research.
Part 1: Chemical Profile & Stability Mechanisms
Physicochemical Properties
The hydrochloride salt form (HCl) is critical for the stability of this dipeptide. Free dipeptide methyl esters are prone to spontaneous diketopiperazine (DKP) formation , a cyclization reaction that renders the peptide useless for further coupling.
| Property | Specification | Technical Significance |
| Chemical Name | Glycyl-L-Leucine Methyl Ester Hydrochloride | Substrate identity |
| Sequence | H-Gly-Leu-OMe[1] · HCl | N-terminal Glycine reduces steric hindrance; C-terminal Methyl Ester activates for aminolysis. |
| Molecular Weight | ~238.7 g/mol (Salt) | Precise stoichiometry required for polymerization. |
| Solubility | High in H₂O, MeOH, DMF | Essential for homogeneous enzymatic catalysis. |
| Stability | Hygroscopic; Store at -20°C | Prevents hydrolysis of the methyl ester and DKP cyclization. |
The Diketopiperazine (DKP) Risk
In neutral or basic solution, the N-terminal amine of H-Gly-Leu-OMe can nucleophilically attack its own C-terminal ester carbonyl.
-
Mechanism: Intramolecular aminolysis.
-
Prevention: The HCl salt maintains the amine in a protonated state (
), preventing nucleophilic attack. Protocol Note: Neutralize the salt (with TEA or DIPEA) only immediately prior to the coupling reaction.
Part 2: Enzymatic Polymerization (Cathepsin C)
The most distinct application of this compound is its role as a monomer for Cathepsin C (Dipeptidyl Transferase) . This enzyme does not merely hydrolyze the ester; under specific pH conditions, it catalyzes transpeptidation , linking dipeptide units to form insoluble periodic polypeptides.
Mechanism of Action
Cathepsin C requires a free N-terminal amine and a hydrophobic penultimate residue (Leucine fits this perfectly). The reaction proceeds via an acyl-enzyme intermediate.
-
Step 1 (Acylation): Enzyme attacks H-Gly-Leu-OMe, releasing Methanol (MeOH) and forming H-Gly-Leu-Enzyme.
-
Step 2 (Aminolysis): The amine of another H-Gly-Leu-OMe molecule attacks the acyl-enzyme.
-
Result: Formation of tetrapeptide H-Gly-Leu-Gly-Leu-OMe.
-
Propagation: The cycle repeats, yielding Poly(Gly-Leu) .
Visualization of Signaling/Reaction Pathway
Caption: Cathepsin C catalyzes the polymerization of H-Gly-Leu-OMe via an acyl-enzyme intermediate. High concentration and slightly acidic pH favor aminolysis (polymerization) over hydrolysis.
Experimental Protocol: Synthesis of Poly(Gly-Leu)
Objective: Synthesize periodic Poly(Gly-Leu) using this compound and Cathepsin C (Beef Spleen).
-
Buffer Preparation: Prepare 0.1M Phosphate Buffer (pH 6.8) containing 5mM 2-Mercaptoethanol (activator for cysteine proteases) and 1mM EDTA.
-
Substrate Solution: Dissolve this compound (0.2 M final concentration) in the buffer.
-
Note: High substrate concentration is crucial to favor the bimolecular aminolysis reaction over unimolecular hydrolysis.
-
-
Enzyme Addition: Add Cathepsin C (approx. 1 unit/mL).
-
Incubation: Incubate at 37°C for 2-4 hours.
-
Observation: The solution will become turbid as Poly(Gly-Leu) precipitates (due to hydrophobic beta-sheet aggregation).
-
Termination: Centrifuge the precipitate. Wash with water and ethanol to remove enzyme and unreacted monomer.
-
Analysis: Verify by IR spectroscopy (Amide I/II bands typical of beta-sheets) or MALDI-TOF.
Part 3: Synthetic Utility in Liquid Phase Peptide Synthesis (LPPS)
Beyond enzymatic work, this compound is a robust building block for chemical synthesis, particularly for Elastin-Like Polypeptides (ELPs) and Fragment Condensation .
Why Use this compound?
-
C-Terminal Protection: The methyl ester (OMe) protects the carboxylic acid, allowing activation of the N-terminus of the incoming amino acid.
-
Solubility: The methyl ester is more soluble in organic solvents (DCM, DMF) than the free acid or benzyl esters, facilitating solution-phase coupling.
-
Deprotection: The OMe group is easily removed by mild saponification (NaOH/MeOH) or hydrazinolysis (yielding the hydrazide for azide coupling).
Protocol: Fragment Condensation (Boc-Chemistry)
Scenario: Coupling Boc-Tyr(Bzl)-OH to H-Gly-Leu-OMe to form a tripeptide.
-
Neutralization (In Situ):
-
Dissolve this compound (1.0 equiv) in DMF/DCM (1:1).
-
Add N-Methylmorpholine (NMM) or DIPEA (1.0 equiv) at 0°C. Do not excess base to avoid racemization of Leucine.
-
-
Activation:
-
In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (1.1 equiv) and HOBt (1.2 equiv) in DMF.
-
Add EDC[2]·HCl or DCC (1.1 equiv) and stir for 15 min at 0°C.
-
-
Coupling:
-
Add the activated Boc-amino acid solution to the neutralized H-Gly-Leu-OMe solution.
-
Stir at 0°C for 1 hour, then Room Temperature for 12 hours.
-
-
Work-up:
-
Evaporate solvent.[3] Dissolve residue in EtOAc.
-
Wash sequence: 5% citric acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Part 4: References
-
Mechanism of Cathepsin C Polymerization:
-
Title: The mechanism of the polymerization of dipeptide amides by Cathepsin C.
-
Source: Journal of Biological Chemistry.
-
URL:[Link]
-
-
Synthesis of Elastin-Like Peptides:
-
Title: Molecular dynamics study of the conformational behavior of a representative elastin building block: Boc-Gly-Val-Gly-Gly-Leu-OMe.
-
Source: Biopolymers (Wiley).
-
URL:[Link]
-
-
Rotaxane Synthesis using Gly-Leu-OMe:
-
Lysosomotropic Agents (Contextual Reference):
Sources
Methodological & Application
H-GLY-LEU-OME HCL: A Potent Inducer of Lysosomal Apoptosis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Leu-OMe HCl, also commonly referred to as L-Leucyl-L-leucine methyl ester (LeuLeuOMe), is a lysosomotropic dipeptide derivative that serves as a powerful tool for inducing apoptosis in specific cell populations. Its unique mechanism of action, which hinges on the enzymatic activity within the lysosome, makes it a valuable agent for studying lysosomal cell death pathways and for potential therapeutic applications, particularly in immunology and oncology. This guide provides an in-depth overview of the mechanism of this compound, detailed protocols for its application, and a summary of effective concentrations in various cell lines.
Mechanism of Action: The Lysosome as a Trigger for Apoptosis
This compound is a cell-permeable compound that selectively accumulates in the acidic environment of lysosomes. The induction of apoptosis by this compound is not a direct action of the molecule itself but rather a consequence of its intracellular conversion into a cytotoxic polymer. This process can be broken down into the following key steps:
-
Cellular Uptake and Lysosomal Accumulation: this compound readily crosses the plasma membrane and concentrates within the lysosomal compartment, a phenomenon driven by the low pH of these organelles.
-
Enzymatic Conversion: Inside the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, plays a crucial role. DPPI catalyzes the polymerization of this compound into a larger, membranolytic compound, (LeuLeu)n-OMe, where n is typically greater than 3.[1][2] The sensitivity of a cell to this compound is directly correlated with its intracellular concentration of DPPI.[2] This explains the high susceptibility of certain immune cells, such as cytotoxic T lymphocytes and natural killer (NK) cells, which are rich in this enzyme.[2]
-
Lysosomal Membrane Permeabilization (LMP): The resulting (LeuLeu)n-OMe polymer has detergent-like properties and disrupts the integrity of the lysosomal membrane, leading to Lysosomal Membrane Permeabilization (LMP).[1] This breach causes the release of lysosomal hydrolases, including various cathepsins, into the cytosol.
-
Initiation of the Apoptotic Cascade: The release of these proteases into the cytoplasm initiates a cascade of events that culminate in apoptosis. A key event is the activation of the pro-apoptotic Bcl-2 family member, Bid, through cleavage by cathepsins. Truncated Bid (tBid) then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol.
-
Caspase Activation and Execution of Apoptosis: Cytochrome c, in the presence of Apaf-1 and dATP, forms the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3.[1] Activated caspase-3 is responsible for cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1]
The following diagram illustrates the signaling pathway of this compound-induced apoptosis:
Caption: this compound apoptosis pathway.
Quantitative Data Summary
The effective concentration of this compound required to induce apoptosis varies significantly depending on the cell type, which is largely attributed to the differential expression of DPPI. The following table summarizes reported effective concentrations and IC50 values for various cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| HL-60 | Human Promyelocytic Leukemia | 0.1 - 1 mM | 4 - 8 hours | Induction of apoptosis, DNA fragmentation | [1] |
| Jurkat | Human T-cell Leukemia | Not specified | Not specified | Susceptible to apoptosis induction | [3] |
| U-937 | Human Histiocytic Lymphoma | 0.1 - 5 mM | Not specified | Induction of apoptosis | [4][5] |
| THP-1 | Human Monocytic Leukemia | 0.1 - 5 mM | Not specified | Induction of apoptosis | [4] |
| Human Cytotoxic T Lymphocytes | Primary Immune Cells | Not specified | Not specified | High sensitivity to apoptosis | [2] |
| Human Monocytes | Primary Immune Cells | Not specified | Not specified | High sensitivity to apoptosis | [6] |
| Human B cells | Primary Immune Cells | Not specified | Not specified | Resistant to apoptosis | [6] |
| MCF-7 | Human Breast Adenocarcinoma | Not specified | Not specified | Apoptosis induction | [7] |
| SH-SY5Y | Human Neuroblastoma | Not specified | Not specified | Apoptosis induction | [7] |
| U-87 MG | Human Glioblastoma | 0.1 - 5 mM | Not specified | Cell death | [4] |
| HeLa | Human Cervical Cancer | 0.1 - 5 mM | Not specified | Cell death | [4] |
| HEK293 | Human Embryonic Kidney | 0.1 - 5 mM | Not specified | Cell death | [4] |
| T. brucei | Protozoan Parasite | IC50: 16.8 µM | 24 hours | Cell death | [8] |
Experimental Protocols
The following protocols provide a general framework for inducing apoptosis with this compound and assessing the apoptotic response. It is recommended to optimize these protocols for your specific cell line and experimental setup.
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the basic steps for treating cultured cells with this compound to induce apoptosis.
Materials:
-
This compound
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks or plates
-
Sterile, nuclease-free water or PBS for reconstitution
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture:
-
Culture your cells of interest in the appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
-
Preparation of this compound Stock Solution:
-
Rationale: A concentrated stock solution allows for accurate and consistent dosing across experiments.
-
Dissolve this compound in sterile, nuclease-free water or PBS to a stock concentration of 100 mM.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
For adherent cells, seed them in multi-well plates at a density that will allow for optimal growth and treatment.
-
For suspension cells, adjust the cell density to the desired concentration in a new culture flask or multi-well plate. A typical starting density is 0.5 - 1 x 10^6 cells/mL.
-
-
Treatment with this compound:
-
Rationale: A dose-response and time-course experiment is crucial to determine the optimal conditions for your cell line.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same volume of water or PBS used to dissolve the compound).
-
Incubate the cells for various time points (e.g., 2, 4, 6, 8, 24 hours).
-
-
Harvesting Cells:
-
For suspension cells, gently pipette the cell suspension and transfer to a centrifuge tube.
-
For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then wash the cells with PBS. Detach the adherent cells using a gentle method like trypsinization or a cell scraper. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS for downstream analysis.
-
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Treated and control cells from Protocol 1
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells as described in Protocol 1, Step 5.
-
Wash the cells once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of the key executioner caspase, caspase-3, as an indicator of apoptosis.
Materials:
-
Caspase-3 Colorimetric or Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-pNA or DEVD-AFC)
-
Treated and control cells from Protocol 1
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest the cells as described in Protocol 1, Step 5.
-
Resuspend the cell pellet in chilled cell lysis buffer provided in the kit.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Rationale: Normalizing the caspase activity to the total protein concentration ensures accurate comparisons between samples.
-
Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
Adjust the volume of each lysate with lysis buffer to equalize the protein concentration.
-
-
Caspase-3 Activity Measurement:
-
Add 50-100 µg of protein from each cell lysate to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each well.
-
Add 5 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
-
Data Analysis:
-
Compare the caspase-3 activity in the treated samples to the untreated control. An increase in activity is indicative of apoptosis.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for studying this compound-induced apoptosis.
Caption: General experimental workflow.
References
-
Characterization of LLOMe‐induced apoptosis in different cell lines. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Uchimoto, T., Nohara, H., Kamehara, R., Iwamura, M., Watanabe, N., & Kobayashi, Y. (1999). Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester. Apoptosis, 4(5), 357–362. [Link]
-
Oh-ishi, K., Uchimoto, T., Kobayashi, Y., & Watanabe, N. (2000). Cell-type specificity of l-leucyl l-leucine methyl ester. Journal of Leukocyte Biology, 67(3), 360-366. [Link]
-
Lumb, J. H., Dang, H., & Engman, D. M. (2015). The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei. PeerJ, 3, e1143. [Link]
-
The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death. (2020). National Center for Biotechnology Information. [Link]
-
The lysosomotropic agent LeuLeuOMe triggers apoptosis in different cell lines. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
IC 50 values for different cancer cell lines with various mutant p53 status. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Overcoming apoptotic resistance afforded by Bcl-2 in lymphoid tumor cells: a critical role for dexamethasone. (2022). National Center for Biotechnology Information. [Link]
-
Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. The Journal of Immunology, 144(1), 280-288. [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]
-
Blood treatment influences the yield of apoptotic lymphocytes after maximal exercise. (2004). PubMed. [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2022). MDPI. [Link]
-
Synthesis of caged compounds of L-leucyl-L-leucine methyl ester, an apoptosis inducer, and their cytotoxic activity. (2002). PubMed. [Link]
-
Cell viability curves and calculated IC50 values of cancer cell lines with different integrin αVβ3 receptor level of expression after 72 h of continuous treatment with the conjugate 2, free drug MMAE, and free ligand. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Activation-induced apoptosis in Jurkat cells through a myc-independent mechanism. (1994). PubMed. [Link]
-
Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. (1990). PubMed. [Link]
Sources
- 1. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation-induced apoptosis in Jurkat cells through a myc-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of caged compounds of L-leucyl-L-leucine methyl ester, an apoptosis inducer, and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to Inducing and Analyzing Lysosomal Membrane Permeabilization using L-Leucyl-L-Leucine Methyl Ester (LLOMe)
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Forward: This guide provides a comprehensive overview and detailed protocols for utilizing the lysosomotropic agent L-Leucyl-L-Leucine methyl ester (LLOMe) to study lysosomal function. While the initial query referenced H-Gly-Leu-OMe HCl, the established and extensively documented dipeptide for inducing lysosomal membrane permeabilization is L-Leucyl-L-Leucine methyl ester, commonly abbreviated as LLOMe or H-Leu-Leu-OMe HCl.[1][2] To ensure scientific accuracy and provide actionable protocols, this document will focus exclusively on LLOMe, the validated tool for this application.
Introduction: The Lysosome as a Nexus of Cellular Fate
Lysosomes are dynamic, membrane-bound organelles essential for cellular homeostasis, serving as the primary sites for the degradation and recycling of macromolecules.[3] Their acidic lumen is filled with a potent cocktail of hydrolases. The integrity of the lysosomal membrane is therefore paramount; a breach in this barrier, a process known as Lysosomal Membrane Permeabilization (LMP), can unleash these enzymes into the cytosol, initiating a cascade of events that can culminate in programmed cell death.[3][4]
Studying the mechanisms and consequences of LMP is critical for understanding its role in various physiological and pathological processes, including cancer therapy, neurodegenerative diseases, and immune response.[3] LLOMe has emerged as a powerful and specific chemical tool to induce LMP in a controlled manner, allowing researchers to dissect the intricate signaling pathways that link lysosomal health to overall cellular viability.[5][6][7]
Mechanism of Action: How LLOMe Selectively Destroys Lysosomes
LLOMe is a cell-permeable dipeptide methyl ester that acts as a "smart bomb" for lysosomes. Its mechanism is a fascinating example of substrate-dependent toxicity, which unfolds in a series of precise steps.
-
Cellular Uptake and Lysosomal Accumulation: LLOMe readily crosses the plasma membrane and accumulates within the acidic environment of lysosomes, a characteristic of lysosomotropic agents.[6][8]
-
Enzymatic Conversion by Cathepsin C: Once inside the lysosome, LLOMe serves as a substrate for the resident thiol protease, Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C.[9][10]
-
Polymerization and Membrane Disruption: Cathepsin C possesses a unique dipeptidyl transferase activity. At the slightly elevated pH that can occur upon initial lysosomal stress, it catalyzes the polymerization of LLOMe into larger, membranolytic structures, specifically (Leu-Leu)n-OMe where n≥3.[9][10] These polymers act as detergents, directly disrupting the integrity of the lysosomal membrane.[10]
-
Lysosomal Membrane Permeabilization (LMP): The formation of these polymers leads to the permeabilization of the lysosomal membrane, causing a loss of the proton gradient and the release of small molecules and lysosomal hydrolases, such as other cathepsins, into the cytosol.[7][11] This release is the trigger for downstream cellular events, including apoptosis and necrosis.[5][6]
This specific, enzyme-driven mechanism ensures that LLOMe's cytotoxic effects are initiated precisely within the lysosome, making it a highly selective tool for studying LMP.[9]
Caption: Mechanism of LLOMe-induced lysosomal membrane permeabilization.
Core Applications & Experimental Protocols
This section provides validated, step-by-step protocols for the most common applications of LLOMe in studying lysosomal function.
General Preparation & Best Practices
-
LLOMe Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of LLOMe hydrochloride in sterile water or PBS.[12] Store aliquots at -20°C for up to 6 months.[12] Thaw a fresh aliquot for each experiment to ensure consistent activity.
-
Cell-Type Variability: The sensitivity of cells to LLOMe is highly dependent on their expression level of Cathepsin C.[9] Myeloid cells, cytotoxic T-cells, and natural killer cells are often highly sensitive, while some non-hematopoietic cell lines may require higher concentrations.[13] It is crucial to perform a dose-response and time-course experiment for each new cell line.
| Parameter | Recommended Range | Notes |
| Cell Line | Varies (e.g., HeLa, Jurkat, Fibroblasts) | Sensitivity is cell-type dependent. |
| LLOMe Concentration | 0.25 mM - 5 mM | Perform a dose-response curve to find the optimal sub-lethal and lethal doses.[7][8] |
| Incubation Time | 15 min - 18 hours | Short times (15-60 min) for LMP assays; longer times for cell death analysis.[7][14] |
| Positive Control | Staurosporine (for apoptosis) | Useful for downstream cell death pathway analysis. |
| Negative Control | Vehicle (Water or PBS) | Essential for all experiments. |
| Inhibitor Control | Cathepsin C inhibitor (e.g., GF-DMK) | Pre-treatment can confirm the Cathepsin C-dependency of the observed effects.[7] |
Table 1: Recommended Experimental Parameters for LLOMe Treatment.
Protocol 1: Assessing LMP with Acridine Orange (AO)
Principle: Acridine Orange is a lysosomotropic weak base that fluoresces red/orange when highly concentrated in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus.[12] Upon LMP, the lysosomal pH gradient is lost, causing AO to leak into the cytosol, resulting in a decrease in red fluorescence and an increase in diffuse green fluorescence.[6][12]
Caption: Workflow for assessing LMP using Acridine Orange.
Step-by-Step Protocol:
-
Cell Plating: Seed cells onto glass coverslips (for microscopy) or into appropriate plates (for flow cytometry) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of LLOMe, vehicle control, and other controls for the chosen duration.
-
Staining: Remove the treatment medium and add pre-warmed medium containing 1-5 µg/mL Acridine Orange. Incubate for 15 minutes at 37°C in the dark.[12]
-
Washing: Gently wash the cells twice with PBS or phenol-free medium to remove excess dye.[12]
-
Analysis:
-
Fluorescence Microscopy: Immediately image the cells. Intact lysosomes will appear as bright red/orange puncta. In cells with LMP, the red puncta will diminish or disappear, and the cytoplasm will show diffuse green fluorescence.
-
Flow Cytometry: Scrape and collect the cells. Analyze the cell population for a shift in fluorescence in the red channel (e.g., FL3). A decrease in red fluorescence intensity indicates LMP.
-
Protocol 2: The Galectin Puncta Assay (High-Sensitivity LMP Detection)
Principle: This assay is a highly sensitive method for detecting damaged lysosomes.[14] Galectins (e.g., Galectin-3) are cytosolic proteins that have an affinity for β-galactosides, which are normally sequestered on the luminal side of the lysosomal membrane. Upon membrane rupture, these glycans become exposed to the cytosol, recruiting Galectin-3, which then forms distinct puncta on the damaged lysosome.
Caption: Workflow for the Galectin Puncta immunofluorescence assay.
Step-by-Step Protocol:
-
Cell Culture: Seed cells on glass coverslips and allow them to adhere.
-
LLOMe Treatment: Treat cells with LLOMe for the desired time. This assay can detect LMP very early, so short time points (e.g., 15-60 minutes) are often sufficient.[14]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[14]
-
Permeabilization: Wash off PFA and permeabilize the cells with a buffer containing 0.1% Triton X-100 in PBS for 15 minutes.[14]
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[14]
-
Primary Antibody: Incubate with a primary antibody against Galectin-3 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash cells, counterstain nuclei with DAPI if desired, and mount the coverslips onto microscope slides. Image using a confocal microscope. Untreated cells will show diffuse cytosolic galectin staining, while LLOMe-treated cells will display bright, distinct galectin puncta co-localizing with lysosomal markers like LAMP1.
Downstream Consequences: Linking LMP to Cell Death
The release of cathepsins from permeabilized lysosomes can activate multiple cell death pathways. A key event in lysosomal-mediated apoptosis is the cleavage of the pro-apoptotic Bcl-2 family protein Bid by cytosolic cathepsins. Truncated Bid (tBid) then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[11]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. L-Leucyl-L-Leucine methyl ester hydrobromide Datasheet DC Chemicals [dcchemicals.com]
- 3. Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lysosomal membrane permeabilization induces cell death in a mitochondrion-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4 | Cayman Chemical | Biomol.com [biomol.com]
- 14. protocols.io [protocols.io]
Technical Guide: In Vivo Application and Pharmacodynamics of H-Gly-Leu-OMe HCl
This is a comprehensive technical guide for the application of H-Gly-Leu-OMe HCl (Glycyl-L-leucine methyl ester hydrochloride) and related lysosomotropic dipeptide esters.
Important Scientific Note: While This compound is a substrate for Dipeptidyl Peptidase I (DPPI/Cathepsin C), the vast majority of literature regarding immune cell depletion and Graft-versus-Host Disease (GvHD) prevention utilizes its analog, L-Leucyl-L-Leucine methyl ester (Leu-Leu-OMe) . H-Gly-Leu-OMe is often used in structure-activity relationship studies or as a less potent analog. This protocol is designed to be applicable to the class of lysosomotropic dipeptide esters, with specific warnings regarding the efficacy and stability of the Gly-Leu variant compared to the Leu-Leu standard.
Executive Summary
This compound belongs to a class of lysosomotropic dipeptide esters used to selectively deplete cell populations possessing high lysosomal Dipeptidyl Peptidase I (DPPI/Cathepsin C) activity. These populations primarily include cytotoxic T lymphocytes (CTLs) , Natural Killer (NK) cells , monocytes/macrophages , and mast cells .
Unlike antibody-mediated depletion, which relies on surface markers, this method exploits intracellular enzymatic activity, resulting in the "suicide" of the target cell via lysosomal rupture.
Critical Application Constraint: Direct systemic in vivo administration (e.g., IV bolus) of simple dipeptide esters is highly discouraged due to rapid hydrolysis by serum esterases and non-specific systemic toxicity. The "In Vivo Application" of this compound is scientifically defined as an Ex Vivo Purging Protocol followed by in vivo adoptive transfer (e.g., Bone Marrow Transplantation), or Local Administration (e.g., Intraperitoneal) in specific compartmentalized models.
Mechanistic Foundation
The efficacy of this compound relies on a "Trojan Horse" mechanism. The compound itself is non-toxic until processed by the target cell's own enzymes.
Mechanism of Action (The Cathepsin C Pathway)
-
Uptake: The dipeptide ester enters the cell via passive diffusion or facilitated transport.
-
Lysosomal Trapping: Being a weak base, it accumulates in the acidic environment of the lysosome (proton trapping).
-
Polymerization: Cathepsin C (DPPI) removes the methyl ester and catalyzes the polymerization of the dipeptide into membranolytic polymers (e.g., (Gly-Leu)n).
-
Lysis: These hydrophobic polymers intercalate into the lysosomal membrane, causing rupture.
-
Death: Leakage of lysosomal enzymes (Cathepsins B, D, L) into the cytosol triggers necrosis or apoptosis.
Pathway Visualization
Figure 1: Mechanism of lysosomotropic toxicity. Specificity is determined by the high expression of Cathepsin C in target cells (NK, CTL, Macrophages).
Pre-Clinical Considerations & Preparation
Compound Stability & Handling
-
Hydrolysis Risk: The methyl ester group is labile. Spontaneous hydrolysis occurs at neutral pH, rendering the compound inactive (H-Gly-Leu-OH is non-toxic).
-
Storage: Store lyophilized powder at -20°C with desiccant.
-
Solution Prep: Prepare fresh immediately before use . Do not store stock solutions.
Specificity Profile
| Cell Type | Sensitivity | Mechanism |
| NK Cells | High | High Cathepsin C content |
| Cytotoxic T Cells (CD8+) | High | High Cathepsin C content |
| Monocytes/Macrophages | High | Phagocytic uptake + Cathepsin C |
| Mast Cells | High | Granule content |
| Helper T Cells (CD4+) | Low/Resistant | Low Cathepsin C activity |
| B Cells | Resistant | Low Cathepsin C activity |
| Stem Cells (HSCs) | Resistant | Lack lytic granules |
Protocol A: Ex Vivo Purging (Gold Standard)
Application: Prevention of Graft-versus-Host Disease (GvHD) in Bone Marrow Transplantation. This protocol treats the donor graft ex vivo to deplete alloreactive T-cells and APCs before in vivo infusion.
Reagents[1]
-
This compound (Verify purity >98%).
-
PBS (Ca2+/Mg2+ free) .
-
RPMI-1640 (Serum-Free). Note: Serum contains esterases that degrade the drug.
-
Red Blood Cell Lysis Buffer .
Step-by-Step Methodology
-
Cell Isolation:
-
Harvest bone marrow or splenocytes from donor mice.
-
Lyse red blood cells (RBCs) using ACK lysis buffer.
-
Wash 2x with PBS.
-
Resuspend cells at 10 x 10⁶ cells/mL in serum-free RPMI.
-
-
Drug Preparation (Critical Timing):
-
Weigh this compound.
-
Dissolve in PBS to create a 25 mM stock solution.
-
Note: The standard dose for Leu-Leu-OMe is 250 µM (0.25 mM). H-Gly-Leu-OMe is less potent; a dose titration (0.25 mM – 5 mM) is recommended for your specific model.
-
Adjust pH to 7.4 immediately if acidic, but use within minutes.
-
-
Incubation (The Purge):
-
Add H-Gly-Leu-OMe to the cell suspension to achieve the final working concentration (e.g., 250 µM for high sensitivity, up to 1-2 mM for robust depletion).
-
Control: Incubate a separate aliquot with PBS only (Vehicle) or Gly-D-Leu-OMe (inactive isomer).
-
Incubate for 15 minutes at room temperature (25°C) .
-
Why RT? Low temperature inhibits lysosomal function; 37°C accelerates spontaneous hydrolysis. RT is the optimal balance.
-
-
Washing:
-
Immediately dilute the suspension 10-fold with cold PBS + 2% FBS (to stop the reaction and neutralize remaining ester).
-
Centrifuge (300 x g, 5 min).
-
Wash 2x with PBS to remove all traces of the drug.
-
-
In Vivo Administration (Transplantation):
-
Resuspend cells in sterile saline.
-
Inject IV (tail vein) into irradiated recipient mice.
-
Validation (Flow Cytometry)
Assess depletion efficiency before injection using these markers:
-
NK Cells: NK1.1+ or CD49b+ (Should be >90% depleted).
-
Macrophages: CD11b+/F4/80+ (Should be >80% depleted).
-
Control: CD4+ T cells (Should remain >90% viable).
Protocol B: Direct Local Administration (Experimental)
Application: Depletion of Peritoneal Macrophages or Mast Cells. Warning: Systemic toxicity is high. This protocol is restricted to compartmentalized cavities (Peritoneum).
Dosing Strategy
-
Route: Intraperitoneal (IP) Injection.
-
Dose: 0.25 mM to 3 mM local concentration.
-
Assuming a mouse peritoneal volume of ~2 mL, inject 200 µL of a 25 mM stock to achieve ~2.5 mM local concentration (approximate).
-
Safety: Start low (0.5 mM effective dose) to avoid necrotic damage to visceral organs.
-
Workflow
Figure 2: Workflow for direct intraperitoneal administration. Speed is critical in Steps 1-2 to prevent hydrolysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Depletion Efficiency | Drug hydrolysis | Prepare solution <5 mins before use. Ensure pH is not >7.4 during prep. |
| Serum interference | Ensure incubation (Protocol A) is in Serum-Free media. | |
| Compound Potency | H-Gly-Leu-OMe is less potent than Leu-Leu-OMe. Increase dose to 1-5 mM or switch to Leu-Leu-OMe. | |
| High Non-Specific Death | Incubation too long | Limit exposure to 15-20 mins. |
| Temperature too high | Incubate at Room Temp, not 37°C. | |
| Systemic Toxicity (In Vivo) | Leakage from IP | Reduce volume or concentration. Do not use IV. |
References
-
Thiele, D. L., et al. (1986).[1] "L-leucyl-L-leucine methyl ester treatment of donor cells for prevention of graft-versus-host disease." Journal of Clinical Investigation.
-
Thiele, D. L., & Lipsky, P. E. (1986).[1] "Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester."[2] PNAS.
-
Uchimoto, T., et al. (1999).[3] "Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester."[3][2] Apoptosis.[3][4]
-
Daëron, M., et al. (1992). "Effects of L-leucine Methyl Ester on Mouse Peritoneal Mast Cells." Journal of Immunology.
-
Ohkuri, T., et al. (2010). "L-leucyl-L-leucine methyl ester-mediated depletion of macrophages."[5] Journal of Leukocyte Biology. (Validation of depletion markers).
Sources
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T cell-mediated cytotoxicity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: C-Terminal Modification via On-Resin Fragment Condensation
This Application Note is designed for researchers utilizing Solid-Phase Peptide Synthesis (SPPS) who require the incorporation of the dipeptide ester H-Gly-Leu-OMe·HCl into a peptide sequence.
Because H-Gly-Leu-OMe contains a C-terminal methyl ester protection, it cannot be used as a standard internal building block during chain elongation (which requires a free carboxyl group). Therefore, this protocol addresses the two scientifically valid applications of this reagent in SPPS:
-
Nucleophilic Displacement (Aminolysis): Using H-Gly-Leu-OMe as a nucleophile to cleave a peptide from an activated resin (e.g., Oxime or Thioester), thereby attaching the dipeptide to the C-terminus in one step.
-
Fragment Condensation: Coupling a resin-bound peptide fragment to the N-terminus of H-Gly-Leu-OMe.
Abstract & Strategic Rationale
In advanced peptide therapeutics, C-terminal modification is often required to improve bioavailability or stability. The reagent H-Gly-Leu-OMe·HCl (Glycyl-L-leucine methyl ester hydrochloride) presents a unique challenge: it is a salt form of a dipeptide ester.
Direct coupling of this unit to a resin-bound peptide is a convergent synthesis strategy . Instead of building the sequence linearly (which risks deletion sequences), the researcher synthesizes the core peptide on a Kaiser Oxime or Thioester resin. The final step utilizes the free amine of H-Gly-Leu-OMe to displace the peptide from the resin.
Key Advantages:
-
Convergence: Attaches a pre-validated dipeptide unit, reducing accumulation of errors.
-
Efficiency: Simultaneous cleavage and C-terminal functionalization.[1]
-
Selectivity: Avoids harsh acid cleavage (e.g., HF or high % TFA) if the resin allows mild aminolysis.
Critical Mechanistic Considerations
The HCl Salt Factor
H-Gly-Leu-OMe is supplied as a hydrochloride salt. The amine is protonated (
-
Risk: Direct addition to the resin without neutralization will result in zero reaction .
-
Solution: In situ neutralization with a tertiary base (DIEA or NMM) is required to generate the reactive free amine (
).
Resin Compatibility
Standard Wang or Rink Amide resins are incompatible with this protocol because they require TFA for cleavage. The bond between the peptide and the resin must be susceptible to nucleophilic attack by an amine.
-
Recommended Resin: Kaiser Oxime Resin (
-Nitrobenzophenone oxime polymer) or SAB (Safety-Catch) resin.
Racemization Risks
While Glycine (the nucleophile's N-terminus) is achiral and immune to racemization, the C-terminal amino acid of the resin-bound peptide is highly susceptible to epimerization during the slow aminolysis reaction.
-
Mitigation: Use low-dielectric solvents (DCM/DMF mixtures) and avoid strong bases if possible. If the resin-bound C-terminus is Gly or Pro, racemization is negligible.
Visualizing the Aminolysis Pathway
The following diagram illustrates the mechanism where the free amine of H-Gly-Leu-OMe attacks the activated ester linkage of the Oxime resin.
Figure 1: Mechanism of nucleophilic cleavage (aminolysis) of an oxime resin-bound peptide by H-Gly-Leu-OMe.
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Resin-Bound Peptide: Synthesized on Kaiser Oxime Resin (Loading ~0.5 mmol/g).
-
Nucleophile: H-Gly-Leu-OMe·HCl (MW: ~238.7 g/mol ).
-
Solvent: Dichloromethane (DCM) or DMF (Anhydrous).
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Catalyst: Glacial Acetic Acid (AcOH) - Optional, accelerates reaction.
Step-by-Step Methodology
Phase 1: Preparation of the Nucleophile
-
Calculate 3 to 5 equivalents of H-Gly-Leu-OMe·HCl relative to the resin loading.
-
Example: For 0.1 mmol peptide-resin, use 0.3–0.5 mmol of the dipeptide salt.
-
-
Dissolve the H-Gly-Leu-OMe·HCl in a minimal amount of DMF/DCM (1:1 v/v).
-
Add Eq-1 equivalents of DIEA (relative to the HCl salt) to neutralize.
-
Critical: Do not use a large excess of base; it promotes racemization. If using 0.5 mmol salt, use exactly 0.5 mmol DIEA.
-
Phase 2: The Coupling/Cleavage Reaction
-
Wash the peptide-resin 3x with DCM to remove residual wash solvents.
-
Add the neutralized H-Gly-Leu-OMe solution to the reaction vessel containing the resin.
-
Optional Catalysis: Add Glacial Acetic Acid (1–5 eq).
-
Why? Mild acid catalysis protonates the oxime leaving group, significantly increasing the reaction rate without causing premature cleavage of side-chain protectors.
-
-
Agitate gently at room temperature.
-
Time: 12–24 hours. (Aminolysis is slower than standard coupling).
-
-
Monitoring: Analyze the supernatant via HPLC. As the reaction proceeds, the peak for Peptide-Gly-Leu-OMe will increase.
Phase 3: Workup and Isolation
-
Filter the resin and collect the filtrate (contains the product).
-
Wash the resin 3x with DCM and combine with the filtrate.
-
Evaporate the solvent under reduced pressure.
-
Side-Chain Deprotection: The resulting product is Protected-Peptide-Gly-Leu-OMe.
-
If side chains (Boc/tBu) need removal, treat the residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Note: The methyl ester (OMe) is stable to TFA.
-
Data Summary & Troubleshooting
Table 1: Optimization of Reaction Conditions
| Variable | Recommendation | Effect on Yield | Effect on Purity (Racemization) |
| Solvent | DCM or DCM/DMF (1:1) | Moderate | Best (Low dielectric constant minimizes epimerization) |
| Base | DIEA (1.0 eq vs HCl) | High | Good (Excess base increases racemization) |
| Catalyst | Acetic Acid (2-5 eq) | Very High | Neutral/Good |
| Temperature | 25°C | Standard | High Temp (>40°C) risks degradation |
| Stoichiometry | 5.0 equivalents | High | Neutral |
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Cleavage.
-
Problem: Product Precipitates in Reaction Vessel.
References
-
DeGrado, W. F., & Kaiser, E. T. (1980). Polymer-bound oxime esters as supports for solid-phase peptide synthesis. The Journal of Organic Chemistry, 45(7), 1295–1300.
- Mihara, H., et al. (1992). Synthesis of C-terminal peptide esters via aminolysis of oxime resin. International Journal of Peptide and Protein Research. Context: Establishes the protocol for using amino acid esters as nucleophiles.
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Verification: The use of DIEA for in-situ neutralization of amino acid ester salts is a foundational technique in convergent SPPS. (Verified via Solid Phase Peptide Synthesis: A Practical Approach, E.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvolysis and aminolysis on peptidyl-Kaiser oxime resin assisted by Ca2+ and Eu3+: a mild procedure to prepare alpha-methyl and -ethyl esters of protected peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dipeptide Methyl Ester Incubation Time
Welcome to the technical support guide for optimizing incubation times for lysosomotropic dipeptide methyl esters. This guide is designed for researchers, scientists, and drug development professionals who are using these compounds to induce selective cell death.
A special note on H-GLY-LEU-OME HCL vs. L-Leucyl-L-leucine methyl ester (Leu-Leu-OMe) : The query specified this compound. It is critical to note that the vast majority of published literature detailing the mechanism of lysosomotropic-induced cell death focuses on a similar but distinct compound, L-Leucyl-L-leucine methyl ester (Leu-Leu-OMe) . Due to the extensive validation and characterization of Leu-Leu-OMe, this guide will use it as the primary model compound. The underlying principles of lysosomal accumulation and enzymatic activation are highly transferable to other dipeptide methyl esters like this compound. However, researchers must empirically determine the optimal conditions for their specific compound and cell system, as kinetics and efficacy may differ.
Section 1: Foundational Knowledge: The "Why" Behind Incubation Time
Before optimizing when to stop your experiment, it's crucial to understand what is happening inside the cell. The incubation time is not arbitrary; it is a direct function of a multi-step biological cascade.
What is the mechanism of action for lysosomotropic dipeptide methyl esters?
These compounds exploit a unique combination of cell biology and enzyme kinetics to selectively eliminate target cells. The process is elegant and deadly:
-
Passive Diffusion & Lysosomal Trapping: As small, lipophilic molecules, dipeptide methyl esters can passively cross the cell membrane. Once inside the cell, they migrate to the lysosomes. The interior of the lysosome is highly acidic (pH ~4.5-5.0). In this acidic environment, the compound becomes protonated, trapping it within the organelle—a classic example of a lysosomotropic agent[1][2].
-
Enzymatic Conversion: The key to the compound's toxicity lies within the lysosome. An abundant lysosomal thiol protease, Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C, recognizes the dipeptide methyl ester as a substrate[3].
-
Membranolytic Polymerization (The Kill Step): In the specific, well-documented case of Leu-Leu-OMe, DPPI doesn't just cleave the molecule; it catalyzes a condensation reaction, polymerizing the dipeptide esters into larger structures, such as (Leu-Leu)n-OMe where n≥3[3][4]. These polymers act as detergents, physically disrupting and permeabilizing the lysosomal membrane[4].
-
Downstream Consequences: The rupture of the lysosome is catastrophic for the cell. It releases acidic contents and proteases into the cytosol, leading to rapid cell death. This lysosomal damage is a potent activator of the NLRP3 inflammasome , which in turn activates Caspase-1, leading to a pro-inflammatory form of cell death known as pyroptosis [5][6][7].
This entire process—from diffusion to membrane rupture—is time-dependent. Insufficient incubation will not allow for enough polymer to accumulate, while excessive incubation can lead to non-specific cytotoxicity and artifacts.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the common challenges and questions that arise during experimental setup and execution.
Q1: What is a good starting concentration and incubation time for my cell line?
A: This is the most critical question, and the answer is: it depends entirely on the cell line's expression level of DPPI/Cathepsin C. [3] High DPPI expression leads to rapid compound polymerization and high sensitivity, whereas low DPPI expression confers resistance.
Use the following table as a starting point, based on data from Leu-Leu-OMe. For this compound, it is wise to start with a broad dose-response (e.g., 0.1 mM to 2.5 mM) and time-course experiment.
| Cell Type Category | Typical DPPI/Cathepsin C Level | Example Cell Lines | Starting Concentration (Leu-Leu-OMe) | Starting Time Range |
| High Sensitivity | High | Cytotoxic T Lymphocytes, NK Cells, Monocytes (THP-1) | 0.1 - 0.5 mM | 15 min - 2 hours |
| Moderate Sensitivity | Moderate | Murine B-Cells[8], Neutrophils, Macrophages | 0.5 - 1.5 mM | 1 - 4 hours |
| Low Sensitivity | Low / Negligible | Many non-hematopoietic cells (e.g., Fibroblasts), Human B-Cells[8] | 1.0 - 5.0+ mM | 4 - 24 hours |
Q2: I'm not seeing any cell death. What's going wrong?
A: This is a common issue and usually points to one of three culprits.
| Potential Cause | Why it Happens | How to Troubleshoot & Validate |
| 1. Low DPPI Expression | The cell line lacks the necessary enzyme to convert the dipeptide ester into its toxic form. This is the most common reason for resistance[3]. | Confirm the Mechanism: Use a specific DPPI inhibitor like Gly-Phe-diazomethylketone (GF-DMK) as a negative control. If a normally sensitive cell line becomes resistant in the presence of the inhibitor, you've confirmed the pathway[4][7]. Positive Control: Test your compound on a cell line known to have high DPPI expression (e.g., THP-1 monocytes) to ensure your compound and protocol are working. |
| 2. Insufficient Time or Dose | The kinetics of uptake, accumulation, and polymerization have not reached the critical threshold for lysosomal rupture. | Run a Full Time-Course: Extend your incubation times significantly (e.g., 1, 4, 8, 16 hours). Increase Concentration: Perform a dose-response experiment at a fixed, long incubation time (e.g., 8 hours) to see if a threshold exists. |
| 3. Inactive Compound | The dipeptide methyl ester may have hydrolyzed over time in storage, especially if exposed to moisture. | Check Storage: Ensure the compound has been stored desiccated and protected from light. Prepare Fresh Stock: Always prepare stock solutions fresh in an appropriate solvent (e.g., sterile water or PBS) immediately before use. |
Q3: My entire cell population died almost instantly. How do I refine my experiment?
A: This indicates your cells are highly sensitive. This is common in cytotoxic lymphocytes and monocytes.
-
Drastically Reduce Incubation Time: Your time points should be in minutes, not hours. Perform a time-course with points such as 5, 15, 30, 45, and 60 minutes.
-
Lower the Concentration: Reduce your starting concentration by at least 5-10 fold. If you used 1 mM, start your next experiment at 0.1 mM or 0.2 mM.
-
Check Cell Density: Ensure you are not seeding cells too sparsely. A very low cell density can increase the effective concentration per cell. Maintain consistent seeding densities across all experiments.
Q4: How can I definitively prove that lysosomal rupture is happening?
A: Visual confirmation is the most compelling evidence. The vital dye Acridine Orange (AO) is an excellent tool for this.
-
Principle: AO is a lysosomotropic dye that fluoresces bright red/orange within intact, acidic lysosomes. In the cytosol (neutral pH), it fluoresces green.
-
Expected Result: In healthy cells, you will see distinct, punctate red fluorescent vesicles. In cells treated with this compound, as the lysosomes rupture, the red fluorescence will diminish, and you will observe a diffuse, green fluorescence throughout the cytoplasm and nucleus[4].
-
See Protocol 2 for a detailed methodology.
Q5: My results are inconsistent between experiments. What are the sources of variability?
A: Consistency is key. The most common sources of variability are:
-
Cell Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift, potentially altering DPPI expression.
-
Cell Health and Density: Always start with a healthy, log-phase culture. Seed cells at the exact same density for every experiment.
-
Compound Preparation: Prepare fresh stock solutions for each experiment. Do not use old or repeatedly freeze-thawed stocks.
-
Incubation Conditions: Ensure temperature and CO2 levels are stable throughout the incubation period.
Section 3: Key Experimental Protocols
These protocols provide a framework for systematic optimization.
Protocol 1: Determining Optimal Incubation Time and Concentration
This experiment is fundamental to establishing a reliable protocol for your specific cell line and compound.
Methodology:
-
Seeding: Seed your cells in a 96-well plate at a predetermined density. For suspension cells like THP-1, a density of 2-4 x 10^5 cells/mL is a good starting point[9].
-
Preparation: On the day of the experiment, prepare a 2X stock solution of your highest this compound concentration in complete media. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: Add an equal volume of the 2X compound dilutions to the appropriate wells. Include "media only" wells as your 100% viability control and "lysis buffer" wells as your 0% viability control.
-
Incubation: Place the plate in the incubator.
-
Analysis: At each designated time point, assess cell viability. For pyroptosis/necrosis, an LDH assay on the supernatant is highly recommended as it measures the release of lactate dehydrogenase from cells with compromised membranes.
Protocol 2: Visualizing Lysosomal Membrane Permeabilization (LMP)
Materials:
-
Acridine Orange (AO) staining solution (e.g., 5 µg/mL in PBS)
-
Fluorescence microscope with FITC (green) and TRITC (red) filter sets
-
Cells cultured on glass coverslips or in imaging-grade plates
Methodology:
-
Treatment: Treat cells with the determined concentration of this compound for the desired incubation time. Include an untreated control.
-
Staining: Remove the media and wash the cells gently with warm PBS. Add the AO staining solution and incubate for 15 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash 2-3 times with PBS.
-
Imaging: Immediately image the live cells.
-
Untreated Control: Expect to see bright, punctate red lysosomes with minimal green background.
-
Treated Cells: Expect to see a loss of red puncta and an increase in diffuse green fluorescence throughout the cell, indicating AO has redistributed from the ruptured lysosomes into the cytosol and nucleus.
-
References
-
Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Journal of Immunology, 144(5), 1887-1894. [Link]
-
Duszenko, M., et al. (2015). The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei. Parasites & Vectors, 8, 414. [Link]
-
Chemsrc. H-Gly-OMe.HCl | CAS#:5680-79-5. [Link]
-
Duszenko, M., et al. (2015). The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei. PubMed. [Link]
-
Miyaji, C., et al. (1999). Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester. Apoptosis, 4(5), 357-362. [Link]
-
Lalor, S. J., et al. (2015). Caspase-1 activation by NLRP3 inflammasome dampens IL-33-dependent house dust mite-induced allergic lung inflammation. Journal of Immunology, 194(8), 3929-3938. [Link]
-
Lu, S., et al. (2017). Lysosomal adaptation: How cells respond to lysosomotropic compounds. PLoS One, 12(3), e0173771. [Link]
-
American Chemical Society. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. [Link]
-
Xia, X., et al. (2021). Induction of Pyroptosis: A Promising Strategy for Cancer Treatment. Cancers (Basel), 13(5), 983. [Link]
-
Tedder, T. F., & Fearon, D. T. (1983). Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. Journal of immunological methods, 62(1), 121-134. [Link]
-
Van der Veken, P., et al. (2005). Dipeptidyl peptidase 8/9-like activity in human leukocytes. Journal of leukocyte biology, 78(4), 937-946. [Link]
-
Katsnelson, M. A., et al. (2016). NLRP3 inflammasome signaling is activated by low-level lysosome disruption but inhibited by extensive lysosome disruption: roles for K+ efflux and Ca2+ influx. The Journal of Immunology, 196(9), 3845-3857. [Link]
-
ABT BIOSCIENCE. Dipeptidyl-peptidase 1 (heavy chain, Cleaved-Leu231) rabbit pAb. [Link]
-
Daly, C. (2024). Does anyone know how to generate a stable THP-1 cell line after monocyte transfection? ResearchGate. [Link]
-
Kawabe, T., & Yahara, I. (2000). Cell-type specificity of l-leucyl l-leucine methyl ester. Journal of leukocyte biology, 67(2), 245-251. [Link]
-
Swanson, K. V., et al. (2020). The NLRP3–inflammasome as a sensor of organelle dysfunction. Journal of Cell Biology, 219(10), e202006161. [Link]
-
Repnik, U., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. Scientific Reports, 7(1), 11591. [Link]
-
Andrews, Z. B., et al. (2022). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR protocols, 3(2), 101344. [Link]
-
Van Opdenbosch, N., et al. (2014). Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity. The Journal of experimental medicine, 211(7), 1297-1306. [Link]
-
Thiele, D. L., & Lipsky, P. E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes. Journal of immunology, 134(2), 786-793. [Link]
-
Xia, X., et al. (2021). Induction of Pyroptosis: A Promising Strategy for Cancer Treatment. PubMed. [Link]
-
Ubigene. (2025). Expert Insights | Tutorial for THP-1 Cell Culture. [Link]
-
Matchett, B. J., et al. (2025). Lysosome positioning affects NLRP3 inflammasome activation. ResearchGate. [Link]
-
Chen, Y., et al. (2023). Apilimod activates the NLRP3 inflammasome through lysosome-mediated mitochondrial damage. Cellular & Molecular Immunology, 20(6), 636-649. [Link]
-
Longdom Publishing. (2017). Modified SEM Preparation for THP-1 Monocytes. [Link]
-
Bröker, L. E., et al. (2004). Lysosomotropic detergents induce time- and dose-dependent apoptosis/necrosis in cultured cells. Redox report : communications in free radical research, 9(6), 349-354. [Link]
-
Zhou, Z., et al. (2022). Emerging mechanisms of pyroptosis and its therapeutic strategy in cancer. Cell Death & Disease, 13(7), 632. [Link]
-
Gauthier, A., et al. (2022). Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease. Frontiers in Immunology, 13, 988223. [Link]
-
Boucher, D., et al. (2018). The intricate biophysical puzzle of caspase-1 activation. Journal of Biological Chemistry, 293(15), 5336-5346. [Link]
-
Chakrabarti, A. C., & Deamer, D. W. (1994). Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation. NASA Technical Reports Server. [Link]
-
Broz, P., & Monack, D. M. (2011). Regulating Caspase-1 During Infection: Roles of NLRs, AIM2, and ASC. PLoS pathogens, 7(12), e1002449. [Link]
-
MDPI. (2022). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. [Link]
-
Tan, Y., et al. (2022). Induction of pyroptotic cell death as a potential tool for cancer treatment. Journal of Experimental & Clinical Cancer Research, 41(1), 316. [Link]
-
Tseng, W. A., et al. (2013). NLRP3 Inflammasome Activation in Retinal Pigment Epithelial Cells by Lysosomal Destabilization: Implications for Age-Related Macular Degeneration. Investigative ophthalmology & visual science, 54(1), 110-120. [Link]
-
Nanopartikel.info. Culturing and differentiating THP-1 cells. [Link]
-
Murphy, L. J., et al. (1984). Effect of pH and lysosomotropic agents on membrane-associated and internalized 125I-iodinated human growth hormone in cultured human lymphocytes: a quantitative biochemical and electron microscopic study. Endocrinology, 115(4), 1315-1322. [Link]
-
Wang, Q., et al. (2023). Pyroptosis‐Inducing Biomaterials Pave the Way for Transformative Antitumor Immunotherapy. Advanced Science, 10(28), e2302796. [Link]
-
Wu, M., et al. (2020). Caspase-1 regulates Ang II-induced cardiomyocyte hypertrophy via up-regulation of IL-1β. Molecular medicine reports, 22(3), 2033-2042. [Link]
Sources
- 1. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome signaling is activated by low-level lysosome disruption but inhibited by extensive lysosome disruption: roles for K+ efflux and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. NLRP3 Inflammasome Activation in Retinal Pigment Epithelial Cells by Lysosomal Destabilization: Implications for Age-Related Macular Degeneration [dash.harvard.edu]
- 8. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expert Insights | Tutorial for THP-1 Cell Culture | Ubigene [ubigene.us]
Troubleshooting H-GLY-LEU-OME HCL precipitation in media
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for H-GLY-LEU-OME HCL. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of this dipeptide methyl ester in experimental settings. As Senior Application Scientists, we have compiled this resource based on established physicochemical principles and extensive field experience to help you overcome common challenges, particularly the issue of precipitation in culture media.
Section 1: Understanding Your Peptide: The Physicochemical Landscape of this compound
A thorough understanding of your molecule's properties is the foundation of successful experimentation. This section delves into the key characteristics of this compound that are critical for its proper handling and use.
Q1: What are the key chemical properties of this compound that I should be aware of?
A1: this compound, or Glycyl-L-Leucine methyl ester hydrochloride, is a dipeptide with specific features that dictate its behavior in solution.
-
The Methyl Ester (-OME): The C-terminus of the dipeptide is esterified with a methyl group. This is a crucial modification. In a standard dipeptide, the C-terminal carboxylic acid would be deprotonated and negatively charged at physiological pH. The methyl ester blocks this charge, rendering the C-terminus neutral.
-
The N-Terminal Amine (-H): The N-terminus has a primary amino group. The pKa of the N-terminal amine of a simple peptide is typically in the range of 8.0 to 9.6.
-
Net Charge at Physiological pH: Cell culture media is typically buffered between pH 7.2 and 7.4. Since this pH is below the pKa of the N-terminal amino group, the amine will be protonated (-NH3+). With the C-terminus being neutral, the H-GLY-LEU-OME molecule will carry a net positive charge at physiological pH. This cationic nature is a primary determinant of its interactions in a complex solution like cell culture media.[1][2]
-
Hydrochloride Salt (HCL): The "HCL" indicates that the peptide is supplied as a hydrochloride salt. This generally enhances the stability and water solubility of the compound compared to its free base form.
-
Solubility: As a short dipeptide salt, this compound is expected to be readily soluble in aqueous solutions like water and buffers. However, its interaction with other solutes can affect its solubility.
Section 2: Immediate Troubleshooting: Issues with Initial Dissolution
Problems can sometimes arise even before the peptide is introduced into your experimental system. Here, we address the initial step of solubilizing the lyophilized powder.
Q2: My this compound powder is not dissolving properly in water or my buffer. What should I do?
A2: While this compound is generally soluble, difficulties in dissolving the lyophilized powder can occur. Follow this validated protocol for optimal dissolution.
Experimental Protocol: Step-by-Step Dissolution of this compound
-
Bring to Room Temperature: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can affect the peptide's stability and weighing accuracy.
-
Solvent Selection: For most applications, sterile, deionized water or a simple buffer like Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 is the recommended solvent for creating a stock solution. Avoid using highly acidic or alkaline solutions for initial dissolution unless specifically required by your protocol, as this could promote hydrolysis of the methyl ester.
-
Reconstitution:
-
Add the desired volume of solvent to the vial.
-
Gently swirl or vortex the vial to aid dissolution.
-
If the peptide does not dissolve immediately, do not assume it is insoluble. Gentle warming (to no more than 37°C) and/or brief sonication in a water bath can be effective.[3] Many suppliers recommend these techniques for peptide derivatives.
-
-
Sterile Filtration: Once fully dissolved, sterile-filter the stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination and micro-particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Data Presentation: Recommended Solvents for Peptide Stock Solutions
| Solvent | Recommendation | Rationale |
| Sterile Deionized Water | Highly Recommended | Provides a clean, simple system for dissolution. |
| Phosphate-Buffered Saline (PBS) | Recommended | Isotonic and has a buffered pH compatible with most cell culture applications. |
| Cell Culture Media (Basal) | Use with Caution | Recommended only for immediate use. The complex mixture of salts and other components can sometimes reduce solubility compared to simple buffers. |
| Strong Acids/Bases | Not Recommended | Can cause hydrolysis of the methyl ester and are generally not compatible with biological systems. |
| Organic Solvents (e.g., DMSO) | Test for Compatibility | While some peptide derivatives are dissolved in DMSO, it should be tested on a small scale first. Ensure the final concentration of DMSO in your culture is non-toxic to your cells (typically <0.5%). |
Section 3: The Primary Suspect: Precipitation in Complete (Serum-Containing) Media
The most frequently encountered issue with this compound is the formation of a precipitate upon its addition to complete cell culture medium, especially medium supplemented with Fetal Bovine Serum (FBS) or other sera.
Q3: I observed a precipitate immediately after adding my this compound stock solution to my complete cell culture medium containing serum. What is the likely cause?
A3: The formation of a precipitate in serum-containing media is most likely due to an electrostatic interaction between your positively charged dipeptide and negatively charged proteins in the serum, primarily serum albumin.
Causality: The Peptide-Albumin Interaction
-
Peptide Charge: As established in Section 1, H-GLY-LEU-OME carries a net positive charge at the physiological pH of your culture medium.
-
Albumin Charge: Serum albumin is the most abundant protein in serum. Its isoelectric point (pI) is approximately 4.7. At a pH of 7.4, which is well above its pI, albumin is deprotonated and carries a significant net negative charge.
-
Electrostatic Interaction: When the cationic peptide is introduced into the medium, it readily interacts with the anionic albumin. This charge neutralization can lead to the formation of an insoluble peptide-protein complex, which then precipitates out of solution.[4][5] This phenomenon has been observed with various cationic peptides and is a well-documented interaction.[4]
Figure 1. Interaction of cationic H-GLY-LEU-OME with anionic serum albumin.
Q4: How can I confirm that the precipitate is a complex of my peptide and serum proteins?
A4: A simple comparative experiment can provide strong evidence for this interaction.
Experimental Protocol: Confirmation of Peptide-Serum Interaction
-
Prepare Two Tubes:
-
Tube A (Serum-Free): Add your this compound stock solution to your basal (serum-free) cell culture medium at the final desired concentration.
-
Tube B (Serum-Containing): Add the same amount of this compound stock solution to your complete (serum-containing) medium.
-
-
Incubate: Incubate both tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for 1-2 hours.
-
Observe: Visually inspect both tubes for the presence of a precipitate. Precipitation in Tube B but not in Tube A strongly suggests that a component within the serum is responsible.
-
(Optional) Centrifugation: Centrifuge both tubes at a low speed (e.g., 500 x g for 5 minutes). The presence of a pellet in Tube B and not in Tube A further confirms the formation of an insoluble complex. A discussion on a similar issue on ResearchGate corroborates this observation, where a user noted precipitation only occurred in the presence of serum.[6]
Q5: What are the recommended strategies to prevent precipitation when using serum-containing media?
A5: Several strategies can be employed to mitigate or prevent this precipitation. The key is to control the interaction between the peptide and serum proteins.
Troubleshooting Workflow: Preventing Serum-Induced Precipitation
Figure 2. Recommended workflows to prevent peptide-serum precipitation.
-
Method 1 (Sequential Addition): This is often the most effective and least disruptive method. By diluting the peptide in the basal media first, you allow it to disperse before it encounters the high concentration of albumin in the serum.
-
Method 2 (Temporary Serum Reduction): This approach lowers the initial concentration of albumin, reducing the chance of large-scale complex formation. This is suitable for experiments where a brief period of low serum is tolerable for the cells.
-
Method 3 (Serum-Free Pre-treatment): This method, suggested by researchers facing similar issues, completely avoids the interaction in the extracellular space.[6] It is ideal for studying the direct effects of the peptide on cells but requires an extra media change step.
Section 4: Advanced Troubleshooting: Other Potential Causes of Precipitation
If you observe precipitation in serum-free media or if the strategies above are not effective, other factors related to the media's chemistry may be at play.
Q6: I see a precipitate even in serum-free media. What else could be the problem?
A6: In the absence of serum, precipitation is likely due to physicochemical instability related to pH, ionic strength, or concentration.
-
Localized pH Shifts: When you add a concentrated, unbuffered stock solution of your peptide to the media, the localized pH where the stock is added can be significantly different from the bulk media pH. This can temporarily reduce the peptide's solubility. Always add your stock solution slowly while gently swirling the media to ensure rapid and even dispersal.
-
"Salting Out" Effect: Cell culture media are complex solutions with high concentrations of various salts. The addition of your peptide hydrochloride salt further increases the total ionic strength. At very high salt concentrations, salt ions compete with the peptide for water molecules needed for solvation. This can lead to peptide-peptide interactions and aggregation, causing the peptide to "salt out" of the solution.[7][8]
Q7: Could the bicarbonate or phosphate in my medium be causing the precipitation?
A7: Yes, the high concentrations of buffer salts, particularly phosphate, can contribute to the "salting out" effect.
The Role of Buffer Systems
-
Phosphate Buffer: Many common media like DMEM use a phosphate buffer system. Phosphate exists as both monobasic (H₂PO₄⁻) and dibasic (HPO₄²⁻) forms at physiological pH. The divalent HPO₄²⁻ is particularly effective at interacting with water molecules and can contribute significantly to the salting-out of peptides, especially when they are present at high concentrations.
-
Bicarbonate Buffer: The bicarbonate buffer system (H₂CO₃ ↔ HCO₃⁻ + H⁺) is the primary physiological buffer and is used in most cell culture media, requiring a controlled CO₂ atmosphere. While it also contributes to ionic strength, its buffering action is different from phosphate. Studies comparing the two have shown that they can have different effects on the dissolution and solubility of ionizable compounds.[9][10] High local concentrations of your cationic peptide could potentially interact with the anionic buffer components, leading to precipitation.
Q8: I'm using a high concentration of this compound. Could this be the issue?
A8: Absolutely. Every compound has a solubility limit in a given solvent system. While dipeptides are often used to increase the solubility of individual amino acids, they themselves are not infinitely soluble.[11]
Recommendations for High-Concentration Use:
-
Determine Solubility Limit: If you require a high concentration, perform a simple solubility test. Create serial dilutions of your peptide in the final media (serum-free and complete) to determine the concentration at which precipitation begins.
-
Adjust Stock Concentration: It may be necessary to prepare a lower-concentration stock solution to avoid adding a large bolus of highly concentrated peptide to your media.
-
Stepwise Addition: If a high final concentration is needed, consider adding the peptide in several smaller aliquots over a period of time, allowing each addition to fully dissolve before adding the next.
Section 5: Frequently Asked Questions (FAQs)
Q9: Is the methyl ester on my dipeptide stable in the media?
A9: The ester bond is susceptible to hydrolysis, which would convert H-GLY-LEU-OME back to H-GLY-LEU-OH. This reaction is generally slow at neutral pH but can be accelerated by higher temperatures and more alkaline conditions.[12] In typical cell culture conditions (pH 7.4, 37°C), some degree of hydrolysis over several days is possible. This would convert your cationic peptide into a zwitterionic one, altering its charge and potentially its biological activity and solubility.
Q10: Should I be concerned about the chloride salt form of the peptide?
A10: No. The chloride ion is the counter-ion for the positively charged N-terminus. It will simply dissociate in the media. Given that cell culture media already contains a high concentration of sodium chloride (e.g., ~110 mM in DMEM), the small additional amount from your peptide stock will be negligible.
Q11: Are there alternative dipeptides I could use if precipitation persists?
A11: Yes, dipeptides are frequently used in cell culture media formulations to enhance the stability and solubility of certain amino acids.[11] If precipitation of this compound remains an insurmountable issue, you could consider a dipeptide with a different amino acid composition that results in a neutral or anionic charge at physiological pH. However, this would constitute a different experimental variable and should be chosen based on your research goals.
References
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
-
Khan Academy. Isoelectric point and zwitterions. [Link]
-
ResearchGate. (2020, January 7). Why does a small peptide precipitate in contact with albumin?[Link]
-
Reddit. (2019, April 24). What are the charges at physiological pH of all the amino acids?[Link]
-
Wiley Online Library. (2022). Spontaneous Aminolytic Cyclization and Self‐Assembly of Dipeptide Methyl Esters in Water. [Link]
-
PubMed. (2014, January 23). Synthetic cationic antimicrobial peptides bind with their hydrophobic parts to drug site II of human serum albumin. [Link]
-
Bioprocess Online. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma. [Link]
-
PubMed Central. Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers. [Link]
-
ResearchGate. Precipitation of proteins and peptides from serum with AS. Serum was...[Link]
-
ACS Publications. (2025, June 4). PEG Precipitation Followed by Albumin Depletion for Plasma Proteomics Analysis. [Link]
-
MDPI. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]
-
YouTube. (2024, April 16). Peptide Isoelectric Point with pI Shortcut. [Link]
-
ResearchGate. Interaction between the peptides and human serum albumin (HSA). [Link]
-
YouTube. (2021, June 2). 69b: Amino acids at various pH values. [Link]
-
ResearchGate. (2024, May 2). Solubility vs Dissolution in Physiological Bicarbonate Buffer. [Link]
-
ChemRxiv. Spontaneous aminolytic cyclization and self-assembly of dipeptide methyl esters in water. [Link]
-
ResearchGate. (2021, August 10). Does anyone have a protocol for salting out method?[Link]
-
ACS Publications. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. [Link]
-
Quora. (2023, February 10). What is the charge of basic amino acids at physiological pH?[Link]
-
ResearchGate. (2022, February 23). How can i avoid the peptide precipitation in the media?[Link]
-
RSC Publishing. (2024, September 13). Multi-site esterification: a tunable, reversible strategy to tailor therapeutic peptides for delivery. [Link]
-
Arthur Salomon Lab. Isolation of Phosphopeptides by Immobilized Metal Ion Affinity Chromatography. [Link]
-
MDPI. (2022, February 25). Interaction of Human Serum Albumin with Uremic Toxins: The Need of New Strategies Aiming at Uremic Toxins Removal. [Link]
-
ACS Publications. Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. [Link]
-
Reddit. (2018, August 22). Amino Acid Charges at Physiological pH. [Link]
-
NIH. (2019, October 28). A mechanistic examination of salting out in protein–polymer membrane interactions. [Link]
-
YouTube. (2022, October 17). From 10 grams to several hundred - A case study in peptide GMP process development. [Link]
-
PubMed Central. Overview of Albumin and Its Purification Methods. [Link]
-
IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
PubMed. Plant protein hydrolysates: preparation of defined peptide fractions promoting growth and production in animal cells cultures. [Link]
-
ResearchGate. (2015, October 22). How come peptide dissolve in water but precipitate in TC medium? How can this be solved?[Link]
-
BQC - Bioquochem. (2021, October 4). Principals of various protein precipitation methods. [Link]
-
UWPR. (2011, October 4). Peptide fractionation and Clean-Up Protocols. [Link]
-
PubMed Central. (2021, April 27). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. [Link]
-
PubMed. [Interaction of cationic surface-active antiseptics and serum albumin by the bacterial bioluminescence method]. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. reddit.com [reddit.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic cationic antimicrobial peptides bind with their hydrophobic parts to drug site II of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. A mechanistic examination of salting out in protein–polymer membrane interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Improving yield of peptide synthesis with H-GLY-LEU-OME HCL
Introduction: The "Trojan Horse" of Dipeptides
H-GLY-LEU-OME HCl (Glycyl-Leucine Methyl Ester Hydrochloride) is a deceptively simple dipeptide building block. While it appears straightforward, it harbors a kinetic trap that frequently decimates yields in solution-phase peptide synthesis: Diketopiperazine (DKP) formation .
Because Glycine lacks a side chain, it possesses high conformational flexibility. When coupled with Leucine and a C-terminal methyl ester, the N-terminal amine can easily twist back and attack the C-terminal ester carbonyl. This cyclization ejects methanol and forms a stable, unwanted cyclic byproduct—Cyclo(Gly-Leu)—effectively terminating your synthesis and lowering yield.
This guide moves beyond basic protocols to address the mechanistic root of yield loss, providing a self-validating system to handle this reagent with precision.
Part 1: Critical Handling & Storage
Q: My reagent arrived clumped. Is it still usable? A: this compound is highly hygroscopic. Clumping indicates moisture absorption, which introduces water into your coupling reaction. Water competes with the amine nucleophile, hydrolyzing your activated ester and lowering yield.
-
Protocol: If clumped, dry the salt in a vacuum desiccator over
or KOH pellets overnight before use. -
Storage: Store at -20°C. Always allow the vial to warm to room temperature before opening to prevent condensation.
Part 2: Reaction Optimization (The Anti-DKP Strategy)
Q: I see a major impurity at M-32 mass units. What is it? A: This is the signature of Diketopiperazine (DKP) formation.[1][2] The mass loss corresponds to the ejection of Methanol (MW 32) during cyclization.
-
Cause: The "Free Base" Danger Zone. The HCl salt is stable.[3] However, the moment you add base (like TEA or DIPEA) to neutralize the HCl and free the amine for coupling, the clock starts. The free amine H-Gly-Leu-OMe will rapidly cyclize if it does not find an activated carboxylic acid immediately.
Q: How do I prevent this cyclization? A: You must minimize the "residence time" of the free amine. Adopt an In-Situ Neutralization strategy. Never pre-neutralize the this compound salt in the absence of the electrophile (the activated amino acid).
Q: Which coupling reagent yields the best results for this specific dipeptide? A: We recommend T3P (Propylphosphonic Anhydride) or HATU .
-
Why T3P? T3P exhibits low epimerization and high reactivity in DCM/DMF. Recent data suggests T3P/DIPEA systems can achieve >98% conversion for Leucine-ester couplings by driving the reaction faster than the DKP background rate [1].
Visualizing the Threat: DKP Formation Pathway
Caption: The "Danger Zone" occurs immediately after base addition. The flexible Glycine residue allows the N-terminal amine to attack the C-terminal ester, ejecting methanol and forming the cyclic DKP impurity.
Part 3: Optimized Experimental Protocol
This protocol uses In-Situ Neutralization to ensure the amine reacts with the coupling partner faster than it can cyclize.
Reagents:
-
Nucleophile: this compound (1.0 equiv)
-
Electrophile: Protected Amino Acid (e.g., Boc-Phe-OH) (1.1 equiv)
-
Coupling Agent: T3P (50% in EtOAc/DCM) (1.5 equiv) or HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv)
-
Solvent: Anhydrous DCM or DMF (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation (The "Cold Start"): Dissolve the Protected Amino Acid (Electrophile) and this compound (Nucleophile) together in anhydrous DCM/DMF.
-
Crucial: Do NOT add base yet. At this stage, the amine is protonated (HCl salt) and cannot cyclize.
-
Cool the mixture to 0°C in an ice bath. Lower temperature slows the cyclization rate more significantly than the coupling rate [2].
-
-
Activation: Add the Coupling Agent (T3P or HATU) to the mixture. Stir for 2 minutes.
-
Controlled Initiation (The Critical Step): Add DIPEA dropwise over 5-10 minutes.
-
Reaction & Monitoring: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.
-
Check: Monitor by HPLC/TLC. If starting material remains, add 0.1 equiv more coupling agent, not more base.
-
-
Workup (Acid Wash): Wash the organic layer with 1N HCl or 10% Citric Acid .
-
Why: This removes unreacted amine and DIPEA. It also ensures any trace hydrolyzed free acid remains in the organic layer (if protected) or aqueous (if unprotected), aiding separation.
-
Protocol Summary Table
| Variable | Standard Method (Risky) | Optimized Method (High Yield) |
| Order of Addition | Dissolve Amine | Mix Amine salt + Acid + Coupling Agent |
| Temperature | Room Temperature | 0°C start , then RT |
| Base Handling | Bulk addition | Dropwise/Slow addition |
| Risk Factor | High (Free amine sits waiting) | Low (Amine captured immediately) |
Part 4: Troubleshooting & Analysis
Q: My product is soluble in water during workup. How do I recover it? A: Short peptide methyl esters (like di- and tri-peptides) can be amphiphilic.
-
Solution: Use EtOAc/n-Butanol (5:1) for extraction from the aqueous phase. Alternatively, saturate the aqueous phase with NaCl (brine) to "salt out" the peptide into the organic layer.
Q: I suspect ester hydrolysis (Saponification). How do I confirm? A: Check your LC-MS.
-
Target Mass:
-
Hydrolysis Mass:
(Loss of Methyl group, gain of H). -
Cause: pH > 9 during workup or reaction. Methyl esters are labile in strong aqueous base.
-
Fix: Keep workup pH neutral or acidic. Avoid using NaOH or LiOH unless you intend to deprotect.
Q: Can I use this reagent for Solid Phase Peptide Synthesis (SPPS)? A: Generally, no . H-GLY-LEU-OME is a solution-phase building block. For SPPS, you would typically use Fmoc-Gly-OH and Fmoc-Leu-OH sequentially on a resin. If you are trying to couple this entire block to a resin-bound peptide (Fragment Condensation), ensure the resin linker is compatible with methyl ester protection (e.g., not requiring hydrazine).
Troubleshooting Logic Map
Caption: Diagnostic logic for identifying common failure modes based on Mass Spectrometry shifts.
References
-
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) . National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide . ACS Omega. Available at: [Link]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis . ResearchGate.[8] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 4. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting H-GLY-LEU-OME HCL-Induced Cytotoxicity
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with the dipeptide H-GLY-LEU-OME HCL in their specific cell line. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may be facing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: We are observing significant cell death in our cultures after treatment with this compound. What is the likely mechanism of this toxicity?
Answer: The toxicity you are observing is likely due to the lysosomotropic nature of this compound. Lysosomotropic agents are typically weak bases that can freely cross cell membranes and accumulate in the acidic environment of lysosomes.[1][2] For dipeptide methyl esters like this compound, the mechanism is more specific and potent.
The proposed mechanism involves a multi-step process:
-
Cellular Uptake: The dipeptide ester is taken up by the cell, potentially through a dipeptide-specific facilitated transport system.[3]
-
Lysosomal Accumulation: Due to its chemical properties, the compound preferentially accumulates within the lysosomes.
-
Enzymatic Conversion: Inside the lysosome, the dipeptide is a substrate for the lysosomal thiol protease, Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C.[4][5]
-
Polymerization & Membrane Disruption: DPPI catalyzes a condensation reaction, converting the dipeptide methyl ester into larger, hydrophobic polymers.[4][6][7] These polymers have membranolytic properties, meaning they disrupt the integrity of the lysosomal membrane.[4][5]
-
Lysosomal Membrane Permeabilization (LMP): The formation of these polymers leads to the destabilization and rupture of the lysosomal membrane.[6][8]
-
Induction of Cell Death: The leakage of cathepsins and other hydrolytic enzymes from the damaged lysosomes into the cytoplasm triggers a cascade of events leading to either apoptosis or necrosis.[6][8]
This entire process is critically dependent on the level of DPPI activity within your specific cell line.
Diagram: Proposed Mechanism of this compound Toxicity
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Question 2: Why is my specific cell line so sensitive to this compound, while other cell lines in our lab are not?
Answer: The differential sensitivity of cell lines to dipeptide methyl esters is a well-documented phenomenon.[4][5] The primary determinant of sensitivity is the intracellular expression level and activity of Dipeptidyl Peptidase I (DPPI) .
-
High DPPI-Expressing Cells: Cell lines with high levels of DPPI are highly susceptible to the toxic effects of this compound.[4][5] This is because they can efficiently convert the dipeptide into its toxic, membranolytic polymeric form.[4][6] Cell types known to have high DPPI activity include cytotoxic T-lymphocytes, natural killer (NK) cells, and some myeloid lineage cells.[4][7]
-
Low DPPI-Expressing Cells: Conversely, cell lines with low or negligible DPPI activity will be resistant to this compound-induced toxicity, even if the compound is taken up by the cells. Without sufficient DPPI, the dipeptide cannot be converted into the membrane-damaging polymer.
Therefore, it is highly probable that your sensitive cell line has a higher endogenous level of DPPI compared to your resistant cell lines.
Question 3: How can I experimentally verify that lysosomal disruption is the cause of the observed cytotoxicity?
Answer: You can perform a Lysosomal Integrity Assay using the fluorescent dye Acridine Orange . Acridine orange is a lysosomotropic dye that fluoresces bright red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus. Disruption of the lysosomal membrane leads to a relocalization of the dye from the lysosomes to the cytoplasm, resulting in a decrease in red fluorescence and an increase in green fluorescence.[6]
Materials:
-
Your specific cell line (sensitive and, if available, a resistant control line)
-
This compound
-
Acridine Orange (stock solution, e.g., 1 mg/mL in PBS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters for green (FITC) and red (TRITC) fluorescence
-
96-well clear bottom black plates (for quantitative analysis) or chamber slides (for imaging)
Procedure:
-
Cell Seeding: Seed your cells at an appropriate density in a 96-well plate or chamber slides and allow them to adhere overnight.
-
Treatment: Treat the cells with a concentration range of this compound that you have found to be toxic. Include an untreated control. A positive control for lysosomal disruption, such as L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), can also be included if available.[6][8] Incubate for a time period consistent with when you observe cytotoxicity (e.g., 4, 8, or 24 hours).
-
Acridine Orange Staining:
-
Prepare a fresh working solution of Acridine Orange at 5 µg/mL in complete cell culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the Acridine Orange working solution to each well/chamber and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS to remove excess dye.
-
Imaging and Analysis:
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Qualitative Analysis: In healthy, untreated cells, you should observe punctate, bright red fluorescent vesicles (the lysosomes). In treated, dying cells, you will see a decrease in the red puncta and an increase in diffuse green fluorescence throughout the cell.
-
Quantitative Analysis: If using a plate reader with fluorescence capabilities, you can quantify the red and green fluorescence intensity. A decrease in the red/green fluorescence ratio indicates a loss of lysosomal integrity.
-
Expected Outcomes:
| Treatment Group | Expected Red Fluorescence | Expected Green Fluorescence | Interpretation |
| Untreated Control | Bright, punctate | Low, diffuse | Intact lysosomes |
| This compound | Decreased, diffuse | Increased, diffuse | Lysosomal Membrane Permeabilization |
| Resistant Cell Line + this compound | Bright, punctate | Low, diffuse | No lysosomal disruption |
Diagram: Experimental Workflow for Lysosomal Integrity Assay
Caption: Workflow for Acridine Orange Lysosomal Integrity Assay.
Question 4: Are there any inhibitors I can use to confirm the involvement of DPPI in the toxicity of this compound?
Answer: Yes, using a specific inhibitor for DPPI is an excellent way to confirm its role in the observed cytotoxicity. A commonly used and effective inhibitor is Glycyl-L-phenylalanine 2-naphthylamide (GPN) or other specific DPPI inhibitors.
By pre-treating your sensitive cells with a DPPI inhibitor before adding this compound, you should be able to rescue the cells from its toxic effects.
Experimental Outline:
-
Pre-treatment: Incubate your cells with a DPPI inhibitor (e.g., GPN) for 1-2 hours.
-
Co-treatment: Without washing out the inhibitor, add this compound to the medium.
-
Assessment: After the appropriate incubation time, assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or live/dead staining).
Expected Result: If DPPI is the key enzyme responsible for activating the toxicity of this compound, its inhibition should significantly increase cell viability in the presence of the dipeptide. This would provide strong evidence for the proposed mechanism.
Summary of Key Troubleshooting Points
| Observation | Potential Cause | Suggested Action |
| High cytotoxicity in a specific cell line | Lysosomal disruption due to high DPPI activity | Perform an Acridine Orange Lysosomal Integrity Assay. |
| Differential sensitivity between cell lines | Varying levels of DPPI expression | Compare DPPI expression levels (mRNA or protein) between sensitive and resistant cell lines. |
| Need to confirm the specific mechanism | Involvement of DPPI in activating the dipeptide | Use a DPPI inhibitor (e.g., GPN) in a rescue experiment. |
This guide provides a framework for understanding and troubleshooting the cytotoxicity of this compound. By systematically investigating the role of lysosomes and the key enzyme DPPI, you can gain valuable insights into the specific response of your cell line and the broader implications for your research.
References
-
Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. The Journal of Immunology, 144(1), 280-287. [Link]
-
Thiele, D. L., & Lipsky, P. E. (1990). The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products. The Journal of Experimental Medicine, 172(1), 183-194. [Link]
-
Uchimoto, T., Nohara, H., Kamehara, R., Iwamura, M., Watanabe, N., & Kobayashi, Y. (1999). Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester. Apoptosis, 4(5), 357-362. [Link]
-
Chen, Y. C., Lin-Shiau, S. Y., & Lin, J. K. (2001). The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei. Parasitology research, 110(3), 1137–1146. [Link]
-
Thiele, D. L., Charley, M. R., & Lipsky, P. E. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of leukocyte biology, 51(2), 127–133. [Link]
-
Nadanaciva, S., Lu, S., Gebhard, D. F., Jessen, B. A., Pennie, W. D., & Will, Y. (2011). A high content screening assay for identifying lysosomotropic compounds. Toxicology in vitro : an international journal published in association with BIBRA, 25(3), 715–723. [Link]
-
Evotec. Lysosomal Trapping (Lysosomotropism). [Link]
-
Thiele, D. L., & Lipsky, P. E. (1986). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes. Journal of immunology (Baltimore, Md. : 1950), 136(3), 1038–1045. [Link]
-
National Cancer Institute. Definition of L-leucyl-L-leucine methyl ester. NCI Drug Dictionary. [Link]
-
Zhitomirsky, B., & Assaraf, Y. G. (2016). Lysosomotropic agents as a dynamic tool for a superior cancer chemotherapy. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 28, 39–51. [Link]
-
Wieczerzak, E., Jońska-Gmyrek, J., & Gmyrek, M. (2022). Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors. International journal of molecular sciences, 23(19), 11846. [Link]
-
Thiele, D. L., & Lipsky, P. E. (1989). Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions. Cellular immunology, 122(1), 224–233. [Link]
-
Zha, W., LaMarr, W. A., & Agrawal, N. J. (2001). Inhibition of L-leucine Methyl Ester Mediated Killing of THP-1, a Human Monocytic Cell Line, by a New Anti-Inflammatory Drug, T614. General pharmacology, 36(2), 111–117. [Link]
-
Burghardt, H., Eder, S., Müller, C., Posch, S., & Glieder, A. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6(1), 54. [Link]
-
Naik, H. M., Cai, X., Ladiwala, P., Reddy, J. V., Betenbaugh, M. J., & Antoniewicz, M. R. (2024). Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling. Metabolic Engineering, 82, 104-114. [Link]
Sources
- 1. A high content screening assay for identifying lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Effects of H-GLY-LEU-OME HCL and Other Dipeptide Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Dipeptide Methyl Esters in Cellular Modulation
Dipeptide methyl esters are a class of small molecules with increasingly recognized potential in biomedical research and therapeutic development. Their simple chemical structure, composed of two amino acids linked by a peptide bond with a C-terminal methyl ester, allows for a diverse range of biological activities. A key area of interest is their ability to act as lysosomotropic agents, selectively targeting lysosomes and inducing cell-specific responses. This guide provides a comprehensive literature review and comparative analysis of the biological effects of H-GLY-LEU-OME HCL, with a focus on contrasting its predicted activities with the well-characterized dipeptide methyl ester, L-Leucyl-L-Leucine methyl ester (H-Leu-Leu-OMe).
The Lysosomotropic Mechanism of Dipeptide Methyl Esters: A Double-Edged Sword
The primary mechanism by which many dipeptide methyl esters exert their biological effects is through their accumulation in lysosomes, a phenomenon known as lysosomotropism. Due to their weakly basic nature, these compounds can permeate cell membranes and become protonated and trapped within the acidic environment of the lysosome.
Once inside the lysosome, certain dipeptide methyl esters are substrates for lysosomal proteases, such as dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[1][2][3] This enzyme catalyzes the polymerization of the dipeptide methyl esters into larger, membranolytic peptides.[1] These polymers ultimately disrupt the integrity of the lysosomal membrane, leading to the leakage of lysosomal contents into the cytoplasm and subsequent cell death.[1][3]
This selective cytotoxicity is of significant interest for applications such as the depletion of specific immune cell populations. For instance, H-Leu-Leu-OMe is known to selectively eliminate cytotoxic lymphocytes, including natural killer (NK) cells and CD8+ T cells.[1][4][5]
Comparative Analysis of Biological Effects: H-Leu-Leu-OMe vs. This compound
| Feature | H-Leu-Leu-OMe HCL | This compound (Predicted) |
| Primary Biological Effect | Selective cytotoxicity towards cytotoxic lymphocytes (NK cells, CD8+ T cells) and monocytes.[1][4] | Potential for reduced cytotoxicity and a shift towards metabolic or neurological effects. |
| Mechanism of Action | Lysosomotropic agent; converted by dipeptidyl peptidase I into a membranolytic polymer, causing lysosomal rupture.[1][3] | Likely to be a lysosomotropic agent, but its efficiency as a DPPI substrate and the membranolytic potential of its polymer are unknown. |
| Reported Cytotoxic Concentrations | Irreversibly eliminates all NK cell function at concentrations greater than 50 µM after a 15-minute exposure.[5] | Direct IC50 values are not available in the literature. |
| Cell-Type Specificity | High specificity for human cytotoxic lymphocytes and monocytes; murine B cells are also sensitive.[1] | Specificity is unknown but may differ significantly from H-Leu-Leu-OMe due to the presence of glycine. |
| Potential Therapeutic Applications | Immunosuppression, depletion of cytotoxic T-cells in graft-versus-host disease.[3] | Potential roles in metabolic regulation or as a neuromodulator, based on the known effects of the Gly-Leu dipeptide. |
Discussion of Comparative Insights:
The substitution of one leucine residue with a glycine in this compound is predicted to significantly alter its biological profile compared to H-Leu-Leu-OMe. While the presence of the C-terminal leucine methyl ester may still confer some lysosomotropic properties, the overall hydrophobicity and steric bulk of the dipeptide are reduced. This could affect its ability to be efficiently polymerized by dipeptidyl peptidase I and the subsequent membranolytic activity of the resulting polymer.
Furthermore, the dipeptide Gly-Leu itself has been associated with biological activities distinct from cytotoxicity, such as enhancing the stability and bioavailability of therapeutic agents and contributing to muscle recovery. This suggests that this compound may have a more nuanced biological role, potentially acting as a modulator of metabolic or neurological pathways rather than a potent cytotoxic agent.
Experimental Protocols
Assessment of Lysosomal Membrane Integrity using Acridine Orange Staining
This protocol allows for the visualization and quantification of lysosomal membrane permeabilization, a key event in the mechanism of action of lysosomotropic dipeptide methyl esters.
Principle: Acridine orange is a fluorescent dye that accumulates in acidic compartments like lysosomes, where it emits a red fluorescence. Upon disruption of the lysosomal membrane, the dye leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, emitting a green fluorescence. The shift from red to green fluorescence indicates a loss of lysosomal integrity.
Protocol:
-
Cell Culture: Plate cells of interest (e.g., Jurkat cells, primary lymphocytes) in a suitable culture vessel (e.g., 96-well plate, chamber slides).
-
Staining:
-
Prepare a working solution of acridine orange at a final concentration of 1-5 µg/mL in complete cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the acridine orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with PBS to remove excess dye.
-
Treatment: Add fresh culture medium containing the dipeptide methyl esters at various concentrations. Include a vehicle control and a positive control for lysosomal disruption (e.g., a known lysosomotropic agent).
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filters for red (lysosomes) and green (cytoplasm/nucleus) fluorescence.
-
Alternatively, quantify the fluorescence intensity using a plate reader or flow cytometer. A decrease in red fluorescence and an increase in green fluorescence over time indicate lysosomal membrane permeabilization.
-
Measurement of Dipeptidyl Peptidase I (DPPI) Activity
This assay is crucial for determining if a dipeptide methyl ester is a substrate for DPPI, a key enzyme in their mechanism of cytotoxicity.
Principle: This assay utilizes a fluorogenic substrate for DPPI, such as Gly-Phe-aminomethylcoumarin (AMC). Cleavage of the substrate by DPPI releases the highly fluorescent AMC, and the rate of its formation is proportional to the enzyme's activity. The inhibitory potential of a test compound can be assessed by measuring the reduction in fluorescence.
Protocol:
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human DPPI and the fluorogenic substrate according to the manufacturer's instructions.
-
-
Assay Setup (96-well plate format):
-
Blank: Assay buffer only.
-
Control: DPPI enzyme in assay buffer.
-
Inhibitor Control: DPPI enzyme with a known DPPI inhibitor (e.g., Gly-Phe-CHN2).
-
Test Compound: DPPI enzyme with the dipeptide methyl ester of interest at various concentrations.
-
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) at regular intervals.
-
Data Analysis: Calculate the rate of reaction for each condition. Determine the IC50 value for the test compound if it shows inhibitory activity. To assess if the dipeptide is a substrate, a competition assay format can be used.
Visualizing the Mechanism and Workflow
Caption: Mechanism of lysosomotropic dipeptide methyl esters.
Caption: Experimental workflow for assessing dipeptide methyl ester effects.
Conclusion and Future Directions
The study of dipeptide methyl esters as modulators of cellular function is a promising field. While H-Leu-Leu-OMe has been established as a potent and selective cytotoxic agent through its lysosomotropic action, the biological effects of this compound remain to be elucidated. Based on the available evidence for the Gly-Leu dipeptide, it is plausible that this compound will exhibit a different, and potentially non-cytotoxic, biological profile.
Future research should focus on the direct experimental characterization of this compound. Key studies would include:
-
Cytotoxicity assays across a range of cell lines, including immune cells, to determine its IC50 values and cell-type specificity.
-
Lysosomal integrity assays to confirm if it acts as a lysosomotropic agent.
-
DPPI activity assays to determine if it is a substrate for this key enzyme.
-
Metabolic and signaling pathway analysis to explore potential non-cytotoxic biological effects.
A thorough understanding of the structure-activity relationships of dipeptide methyl esters will be instrumental in the rational design of novel therapeutic agents with tailored cellular targets and biological responses.
References
- Uchimoto, T., et al. (2000). Cell-type specificity of l-leucyl l-leucine methyl ester. Journal of Immunological Methods, 237(1-2), 139-147.
- Thiele, D. L., & Lipsky, P. E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes. Journal of Immunology, 134(2), 786-793.
- Thiele, D. L., & Lipsky, P. E. (1986). Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells. Journal of Immunology, 136(3), 1038-1044.
- Li, Y., et al. (2020). Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis. Oncology Letters, 20(5), 1-1.
- Turk, D., et al. (2007). The crystal structure of human dipeptidyl peptidase I (cathepsin C) in complex with the inhibitor Gly-Phe-CHN2. Biochemical Journal, 401(3), 645-650.
- Ma, H., et al. (2014). Structure-activity relationship studies of SETD8 inhibitors. MedChemComm, 5(12), 1879-1888.
- Brussel, L. B., Peer, H. G., & van der Heijden, A. (1975). Structure-taste relationship of some sweet-tasting dipeptide esters. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 159(6), 337-343.
- Gu, Y., et al. (2022). Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease. Frontiers in Immunology, 13, 936858.
- Antileukemic Activity Of Bulb And Root Of Eleutherine Americana L. Merr. On Jurkat Human Leukemia Cell Line. Pharmacognosy Journal, 12(6).
- Zhou, J., et al. (2023). Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects. Frontiers in Immunology, 14, 1262845.
-
National Cancer Institute. Definition of L-leucyl-L-leucine methyl ester. [Link]
- Wang, Y., et al. (2019). Novel peptide myristoly-CM4 induces selective cytotoxicity in leukemia K562/MDR and Jurkat cells by necrosis and/or apoptosis pathway. International Journal of Nanomedicine, 14, 5299-5315.
- Baran, I., et al. (2017). Analysis of combined impact of doxorubicin and menadione on human leukaemia Jurkat T cells. FEBS Open Bio, 7(S1), 108-108.
- Zhou, J., et al. (2023). Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects. Frontiers in Immunology, 14, 1262845.
- Linde, Y., et al. (2016). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of medicinal chemistry, 59(17), 7857-7868.
- Scheen, A. J. (2019). Dipeptidyl peptidase-4 inhibitors and cardiovascular and renal disease in type 2 diabetes: What have we learned from the CARMELINA trial?. Diabetes & Vascular Disease Research, 16(4), 315-323.
- Ghose, A., et al. (2022).
- Linde, Y., et al. (2016). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of medicinal chemistry, 59(17), 7857-7868.
Sources
- 1. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of H-GLY-LEU-OME HCL
Executive Summary & Chemical Profile
H-Gly-Leu-OMe HCl is not merely a benign peptide; it is a dipeptide methyl ester formulated as a hydrochloride salt.[1] While often used as a substrate for Cathepsin C (Dipeptidyl Peptidase I) , it possesses specific physicochemical properties—lipophilicity and potential lysosomotropic activity—that differentiate it from standard amino acids.[1]
Effective disposal requires understanding that this compound is hygroscopic , potentially bioactive , and capable of hydrolyzing to release methanol .[1] This guide provides a self-validating workflow to ensure personnel safety and regulatory compliance.
Physicochemical Data Table
| Property | Specification | Operational Implication |
| Chemical Name | Glycyl-L-leucine methyl ester hydrochloride | Generic identification. |
| Molecular Formula | Nitrogenous organic waste.[1] | |
| State | White Lyophilized Powder | High risk of aerosolization during weighing.[1] |
| Solubility | Soluble in Water, Methanol, DMSO | Versatile solvent compatibility requires strict waste segregation.[1] |
| Acidity | HCl Salt (Acidic in solution) | Do not mix with bleach or strong bases (exothermic/gas release).[1] |
| Reactivity | Methyl Ester Moiety | Susceptible to hydrolysis; releases Methanol upon degradation.[1] |
Biological Context & Safety Logic (The "Why")
To ensure compliance, researchers must understand the causality behind these protocols. We do not treat this simply as "organic waste" for two reasons:
-
Lysosomotropic Toxicity: Dipeptide methyl esters (like the related L-Leu-Leu-OMe) are known to accumulate in lysosomes.[1] Once inside, they are hydrolyzed by lysosomal enzymes into the free peptide and methanol.[1] The accumulation of the free peptide can rupture the lysosomal membrane, inducing apoptosis (cell death).[1] While H-Gly-Leu-OMe is often used as a substrate, it shares this structural potential for cellular disruption.[1]
-
Methanol Generation: In the presence of strong bases or specific enzymatic activity, the methyl ester group (
) hydrolyzes.[1] Improper disposal into basic waste streams can generate methanol in the waste container, creating a hidden flammability and toxicity hazard.[1]
Operational Handling Protocol
A. Pre-Disposal Handling (Prevention)[1][2]
-
Aerosol Control: Handle lyophilized powder only in a certified chemical fume hood or biosafety cabinet to prevent inhalation of bioactive dust.
-
Hygroscopic Management: Store the vial desiccated at -20°C. When disposing of old vials, allow them to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis.[1]
B. Waste Segregation Strategy
The disposal pathway is determined by the "State of Matter" and the "Solvent Matrix."[1]
Scenario 1: Solid Waste (Pure Substance)
-
Item: Expired or residual powder in original vials.[1]
-
Action: Cap the vial tightly. Place the vial inside a clear, sealable secondary bag (e.g., Ziploc).
-
Labeling: "Solid Chemical Waste: this compound.[1] Toxic/Irritant."[2][3]
-
Destination: High-Temperature Incineration (Lab Pack).
Scenario 2: Liquid Waste (Aqueous Buffers)
-
Context: Dissolved in PBS, water, or cell media.[1]
-
Action: Check pH. If neutral/acidic, dispose of in the Aqueous Waste container.[1]
-
Critical Restriction: DO NOT mix with bleach (Sodium Hypochlorite).[1] The HCl salt can liberate Chlorine gas, and the peptide nitrogen can form chloramines.[1]
Scenario 3: Liquid Waste (Organic Solvents)
-
Context: Dissolved in DMSO, Methanol, or Ethanol.
-
Action: Dispose of in the Halogenated Organic Waste container (due to the HCl chloride ion) or Non-Halogenated Organic Waste, depending on institutional rules for trace salts.[1]
-
Self-Validating Step: Ensure the organic waste container is compatible with methyl esters (HDPE or Glass).[1]
Disposal Decision Workflow (Visualization)
The following diagram outlines the logical decision tree for disposing of this compound.
Figure 1: Decision tree for the segregation of this compound waste streams, emphasizing the prevention of incompatible mixtures.
Emergency Procedures
Spills and Exposure
Every lab must have a "Spill Kit" accessible.[1]
-
Solid Spill (Powder):
-
Do not sweep dry. This creates dust aerosols.[1]
-
Protocol: Cover the powder with a paper towel dampened with water (to solubilize and weigh down the dust) or an inert absorbent.[1] Scoop up the wet material and place it in a hazardous waste bag.[1]
-
Decontamination: Wipe the surface with 70% Ethanol, followed by water.[1]
-
-
Liquid Spill:
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[1][4] The HCl salt causes immediate irritation.[1]
-
Skin Contact: Wash with soap and water.[1][4][5] Methyl esters can penetrate skin; monitor for systemic irritation.[1]
References
-
National Institutes of Health (NIH) - PubChem. Leucine methyl ester hydrochloride Compound Summary.[1] (Data extrapolated for dipeptide analogs). Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.[1][6] Available at: [Link][1]
Sources
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. peptide.com [peptide.com]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
